Cyclobutanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057725 | |
| Record name | Cyclobutanecarboxylic acid | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Cyclobutanecarboxylic acid | |
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CAS No. |
3721-95-7 | |
| Record name | Cyclobutanecarboxylic acid | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | CYCLOBUTANECARBOXYLIC ACID | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | CYCLOBUTANECARBOXYLIC ACID | |
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Advanced Synthetic Methodologies for Cyclobutanecarboxylic Acid and Its Derivatives
Strategies for Cyclobutane (B1203170) Ring Formation
The formation of the cyclobutane ring can be accomplished through several strategic approaches. These methods can be broadly categorized into cycloadditions, ring-closures, and ring contractions. Each strategy offers distinct advantages depending on the desired substitution pattern and stereochemistry of the final product.
[2+2] Cycloaddition Reactions
Among the most powerful and frequently utilized methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. baranlab.orgacs.org This approach involves the union of two components containing π-bonds, typically two alkenes or an alkene and an allene, to form the four-membered ring in a single step. acs.orgnih.gov These reactions can be initiated photochemically or catalyzed by transition metals, offering pathways to a diverse range of substituted cyclobutanes.
Photochemical [2+2] cycloadditions represent a cornerstone in cyclobutane synthesis. nih.gov A significant challenge in this area has been achieving high enantioselectivity, as direct photoexcitation can lead to racemic background reactions. nih.gov Modern advancements have focused on overcoming this limitation through sophisticated catalytic systems.
One successful strategy employs a dual-catalyst system that combines a visible-light-absorbing transition metal photocatalyst with a stereocontrolling Lewis acid co-catalyst. nih.gov For example, a Ru(bpy)₃²⁺ complex can serve as the photocatalyst, which, upon irradiation with visible light, initiates a one-electron reduction of a Lewis acid-activated aryl enone. This process enables intermolecular cycloadditions of acyclic enones to produce a variety of monocyclic cyclobutane products with good enantiomeric excess (ee). nih.gov
Another innovative approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced intramolecular [2+2] cycloaddition. nih.govchemistryviews.org This method allows for the synthesis of enantioenriched oxa- nih.govchemistryviews.org-bicyclic heptanes from readily available cinnamyl alcohols and allyl acetates without the need for directing groups on the alkene substrates. chemistryviews.org The reaction proceeds under mild conditions, using an iridium catalyst with a chiral ligand for the etherification step and a separate iridium-based photosensitizer for the cycloaddition, affording products in good yields and with excellent enantioselectivities (up to >99% ee). nih.gov
Furthermore, chiral thioxanthone organocatalysts have been developed for enantioselective intermolecular [2+2] photocycloadditions. acs.org These catalysts operate via a two-point hydrogen bonding interaction with substrates like 2(1H)-quinolones, facilitating efficient energy transfer upon irradiation (e.g., at λ = 419 nm) and enabling high enantiofacial differentiation. This method has successfully produced cyclobutane products with up to 95% ee. acs.org
Transition metal catalysis provides a powerful alternative to photochemical methods for [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity profiles. researchgate.netresearchgate.net A variety of transition metals, including ruthenium, iron, palladium, and nickel, have been shown to effectively catalyze these transformations. researchgate.netresearchgate.net
Ruthenium catalysts, such as Cp*RuCl(COD), are active in promoting [2+2] cycloadditions between bicyclic alkenes and alkynes to construct cyclobutene (B1205218) rings. researchgate.net The use of chiral auxiliaries on the alkyne substrate, such as acetylenic acyl sultams, has enabled diastereoselective versions of this reaction, achieving high diastereomeric ratios (up to 99:1 dr) and yields (up to 95%). uoguelph.ca
Iron-based catalysts have emerged as an attractive option due to iron's abundance and low toxicity. Redox-active pyridine(diimine) (PDI) iron catalysts can promote the [2+2] cycloaddition of unactivated alkenes and dienes. bohrium.com These reactions are proposed to proceed through metallacycle intermediates, with computational studies suggesting that a spin crossover event facilitates the key reductive coupling step to form the cyclobutane ring. bohrium.com
Palladium(II) catalysis has been applied to the enantioselective C(sp³)–H activation of cyclobutanecarboxylic acid derivatives. nih.govnih.govacs.org While not a cycloaddition in the traditional sense of ring formation, this method constructs complex, chiral cyclobutane derivatives. Using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand, the palladium catalyst facilitates the cross-coupling of methylene (B1212753) β-C(sp³)–H bonds with arylboron reagents, providing access to cyclobutanes with α-chiral quaternary stereocenters in high yields and enantioselectivities. nih.govnih.gov
Table 1: Examples of Transition Metal-Catalyzed [2+2] Cycloaddition Systems
| Catalyst System | Reactants | Product Type | Selectivity/Yield | Ref |
|---|---|---|---|---|
| Cp*RuCl(COD) / Chiral Acetylenic Acyl Sultam | Bicyclic alkene + Chiral alkyne | Chiral cyclobutene | Up to 99:1 dr, 95% yield | uoguelph.ca |
| Pyridine(diimine) (PDI) Iron Complex | Alkene + Diene | Cyclobutane | --- | bohrium.com |
| Pd(OAc)₂ / Chiral MPAHA Ligand | Cyclobutanecarboxamide + Arylboron reagent | α-Aryl-cyclobutanecarboxamide | High yield, up to 88% ee | nih.govacs.org |
| Ni(0) Complexes | Electron-deficient allenes | Bismethylenecyclobutane | Good to fair yields, single isomer | researchgate.net |
This compound and its derivatives, particularly dicarboxylic acids, serve as valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comresearchgate.net The rigid and well-defined geometry of the cyclobutane ring allows for the creation of predictable and stable supramolecular structures.
For instance, cyclobutane-1,1-dicarboxylic acid can be used as a reactant to synthesize lithium coordination polymers. sigmaaldrich.com Similarly, this compound anions have been used to synthesize a series of complexes with hexavalent actinides like Uranium (U), Neptunium (Np), and Plutonium (Pu). researchgate.net These complexes can exist as discrete molecules, such as [AnO₂(C₄H₇COO)₂(H₂O)₂], or as one-dimensional chains, like [AnO₂(C₄H₇COO)₂(H₂O)], where the carboxylate ligand bridges metal centers. The coordination mode of the carboxylate (e.g., bidentate chelate vs. bidentate bridging) plays a crucial role in determining the final structure. researchgate.net Coordination polymers based on other metals like zinc and copper, incorporating various cyclobutane-derived carboxylate ligands, have also been synthesized and characterized. mdpi.com
Ring-Closure Reactions
Intramolecular cyclization, or ring-closure, provides a direct method for forming cyclobutane rings from acyclic precursors. A classic and effective example is the reaction of 1,3-dibromopropane (B121459) with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. cutm.ac.inscribd.com This reaction proceeds via a tandem nucleophilic substitution. The enolate of the malonic ester first displaces one bromide, and a subsequent intramolecular cyclization displaces the second bromide to form a cyclobutane-1,1-dicarboxylate. This diester can then be hydrolyzed and decarboxylated to yield this compound. scribd.comgeorganics.sk
Another type of ring-closure is the electrocyclic reaction, where a conjugated π-system undergoes cyclization. For example, 1,3-butadiene (B125203) can undergo a thermal or photochemical 4π-electrocyclic ring closure to form cyclobutene. masterorganicchemistry.com While the equilibrium often favors the open-chain diene due to the ring strain of cyclobutene, the reaction is a fundamental method for forming the unsaturated four-membered ring, which can be subsequently functionalized. masterorganicchemistry.com
Oxidative Ring Contraction of Cyclopentanone
Ring contraction of five-membered rings offers an alternative pathway to cyclobutane derivatives. A notable example is the Wolff rearrangement of α-diazo cyclopentanones. mdpi.com This reaction can be initiated photochemically or thermally and involves the expulsion of nitrogen gas to form a ketene (B1206846) intermediate. In the presence of a nucleophile like water, the ketene is trapped to produce a this compound. This method has been applied in the total synthesis of complex natural products containing cyclobutane rings. mdpi.com
Another method is the direct oxidative ring contraction of cyclopentanone. georganics.sk This can be achieved using hydrogen peroxide as the oxidant, catalyzed by selenium dioxide, to yield this compound. georganics.sk Historically, cyclobutanone (B123998) itself was prepared via the oxidative decarboxylation of this compound, illustrating the synthetic relationship between these four-membered ring compounds. wikipedia.org
Deconstructive Strategies based on C-C Bond Activation of Cyclic Ketones
The synthesis of cyclobutane derivatives through the cleavage of carbon-carbon (C-C) bonds in larger cyclic systems represents an innovative "deconstructive" approach. researchgate.net One such strategy involves the "cut-and-sew" reaction, which utilizes cyclic ketones as starting materials. researchgate.net This method provides an alternative to traditional cyclization methods for forming the cyclobutane ring.
The selective cleavage of C-C bonds is a significant challenge in organic synthesis due to their inherent stability. researchgate.net Overcoming this requires specific activation strategies. For instance, the use of transition metals to open strained ring systems is a common approach. researchgate.net In the context of deconstructive synthesis, photoredox catalysis merged with copper catalysis has enabled the consecutive cleavage of C-C bonds in α-trisubstituted carboxylic acids. researchgate.net This process involves the generation of peroxide radicals through decarboxylative oxidation, which then triggers the C-C bond scission. researchgate.net While direct deoxygenative functionalization of aromatic carboxylic acids via C-O bond cleavage is challenging due to the similar bond dissociation energies of C-C and C-O bonds, this deconstructive C-C activation offers a novel pathway. springernature.com
Palladium-Catalyzed Reactions for Cyclobutane Formation
Palladium-catalyzed reactions are powerful tools for the formation and functionalization of cyclobutane rings. An enantioselective method for the Pd(II)-catalyzed cross-coupling of methylene β-C(sp³)–H bonds in this compound derivatives with arylboron reagents has been developed. nih.govnih.govacs.org This reaction utilizes chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands to achieve high yields and enantioselectivities, providing a route to cyclobutanes with chiral quaternary stereocenters. nih.govnih.govacs.org
The substrate scope for these reactions can be sensitive. For instance, while cyclobutane carboxylic acid amides are suitable substrates, those with α-hydrogen atoms may result in poor yields. rsc.org The success of this methodology hinges on the discovery of effective chiral ligands like MPAHA, which can also be applied to the enantioselective C(sp³)–H activation of acyclic amides. nih.govnih.govacs.org The development of new catalytic enantioselective and diastereoselective methods is crucial for constructing cyclobutane-based structures for various applications. sci.am
| Catalyst System | Ligand Type | Reaction Type | Key Feature |
| Pd(II) | Chiral MPAHA | β-C(sp³)–H Arylation | High enantioselectivity for α-chiral quaternary centers. nih.govnih.govacs.org |
| Pd(II) | Chiral Phosphoric Acid | α-C(sp³)–H Arylation | Desymmetrization of amines. rsc.org |
| Pd(0)/AQ | --- | β-C(sp³)–H Arylation | --- |
Functionalization and Derivatization Techniques
Esterification Reactions
Esterification is a fundamental transformation of this compound, converting it into various ester derivatives. A common method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. units.it For example, this compound methyl ester is synthesized by reacting this compound with methanol (B129727) and an acid catalyst. ontosight.ai This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. units.it
Alternatively, this compound can be converted to its more reactive acyl chloride derivative, which readily reacts with alcohols to form esters. sci.amcrunchchemistry.co.uk This method is particularly useful when the direct esterification is sluggish or incompatible with other functional groups in the molecule.
| Reactant | Product | Reagents |
| This compound | This compound methyl ester | Methanol, Acid catalyst ontosight.ai |
| Cyclobutane-1-carboxylic acid chloride | 1-phenyl-prop-2-ynyl (2,2,3,3-tetramethyl)cyclobutane-1-carboxylate | 1-phenyl-propargyl-alcohol, Pyridine (B92270), Anhydrous benzene (B151609) sci.am |
Amide Formation
The formation of amides from this compound is a crucial reaction for introducing nitrogen-containing functionalities. Direct coupling of a carboxylic acid and an amine is often inefficient due to the competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. fishersci.co.uk A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). crunchchemistry.co.uk The resulting acyl chloride readily reacts with primary and secondary amines to yield the corresponding amides. crunchchemistry.co.ukfishersci.co.uk
Another widely used method involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond with high yields. fishersci.co.ukvulcanchem.com
| Starting Material | Reagents | Product |
| This compound | SOCl₂ or PCl₅, then Amine | Cyclobutane carboxamide crunchchemistry.co.ukfishersci.co.uk |
| This compound | EDC, HOBt, Amine | Cyclobutane carboxamide vulcanchem.com |
| This compound | HATU, DIEA or TEA, Amine | Cyclobutane carboxamide fishersci.co.uk |
Acylation Reactions and Kinetics
Acyl chlorides and acid anhydrides derived from this compound are potent acylating agents. crunchchemistry.co.uk They react with a variety of nucleophiles through a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk This mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of a leaving group (chloride or carboxylate). crunchchemistry.co.uk
The reactivity of these acylating agents is influenced by electronic effects. For instance, the presence of an ortho-fluorine atom on a phenyl ring attached to the cyclobutane carbonyl chloride increases the electrophilicity of the carbonyl carbon, leading to faster nucleophilic substitution compared to its chloro- or bromo-substituted analogs. Kinetic studies have shown a significant rate enhancement in such cases. The reactions are typically carried out at room temperature, often in the presence of a weak base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. units.itcrunchchemistry.co.uk
Synthesis of Aminocyclobutane Derivatives
Aminocyclobutane derivatives are valuable building blocks in medicinal chemistry. chemistryviews.orgacs.org Several synthetic routes start from this compound and its derivatives. One straightforward method is the Hofmann rearrangement of cyclobutanecarboxamide, which can be prepared from the corresponding acid. orgsyn.org However, this method can result in lower yields. orgsyn.org A more direct, one-step synthesis of cyclobutylamine (B51885) from this compound involves the use of hydrazoic acid. orgsyn.org
Another approach involves the stereoselective synthesis of aminocyclobutane carboxylic acids. For example, (+)-(1S,2R)- and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids have been prepared from a chiral bicyclic precursor via a [2+2] photocycloaddition with ethylene (B1197577). researchgate.net Furthermore, tandem amidation/aza-Michael addition protocols have been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives from cyclobutene-1-carboxylic acid. chemistryviews.org These carboximides can be further transformed by reaction with various nucleophiles to access a diverse range of trans-β-N-heterocyclic this compound derivatives. chemistryviews.org
A proposed synthesis for substituted aminocyclobutanes starts with this compound, which is first alkylated and then subjected to a Curtius rearrangement to form an isocyanate. This intermediate can then be converted to the desired amine. calstate.edu
| Precursor | Key Reaction | Product |
| Cyclobutanecarboxamide | Hofmann Rearrangement | Cyclobutylamine orgsyn.org |
| This compound | Reaction with Hydrazoic Acid | Cyclobutylamine orgsyn.org |
| Chiral Bicyclic Uracil Equivalent | [2+2] Photocycloaddition with Ethylene | (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids researchgate.net |
| Cyclobutene-1-carboxylic acid | Tandem Amidation/Aza-Michael Addition | β-N-heterocyclic cyclobutane carboximide derivatives chemistryviews.org |
| This compound | Alkylation, Curtius Rearrangement | Substituted Aminocyclobutanes calstate.edu |
β-Amino Cyclobutane Carboxamides
Cyclobutane β-amino acids and their derivatives are valuable building blocks for creating peptidomimetics and foldamers. chemistryviews.org Traditional synthesis methods for these molecules have often been limited, primarily relying on [2+2] cycloaddition strategies. chemistryviews.org A more recent and innovative approach involves a tandem amidation/aza-Michael addition protocol. chemistryviews.org
This method utilizes cyclobutene-1-carboxylic acid as the starting material, which reacts with benzo[d]oxazol-2(3H)-one derivatives in the presence of 4-dimethylaminopyridine (B28879) (DMAP). chemistryviews.org This reaction sequence leads to the formation of β-N-heterocyclic cyclobutane carboximide derivatives with a trans configuration. chemistryviews.org These resulting carboximides are versatile intermediates that readily react with a variety of nucleophiles, providing access to a diverse range of trans-β-N-heterocyclic this compound derivatives, including structures that mimic peptides. chemistryviews.org
Synthetic routes to β-amino cyclobutane carboxamides can also be achieved through several other established methods. evitachem.com These include:
Aza-Michael Addition : This reaction involves the addition of lithium amides to unsaturated esters to form β-amino acids. evitachem.com
[2+2] Cycloaddition Reactions : A common strategy that uses thermal or photochemical conditions to form the cyclobutane ring from appropriate precursors. evitachem.com
Functional Group Transformations : This approach involves modifying existing cyclobutane derivatives to introduce the necessary amino and carboxamide groups in a controlled sequence. evitachem.com
A general procedure for preparing β-amino acids is the Michael addition of nitrogen nucleophiles to unsaturated esters; however, this had not been extensively developed for cyclobutane derivatives until recently. chemistryviews.org The development of the tandem protocol represents a significant advancement, enabling the synthesis of complex β-amino cyclobutane carboxamides under mild, organocatalytic conditions. researchgate.net
Asymmetric Synthesis and Chiral Auxiliaries
Asymmetric synthesis is crucial for producing enantiomerically pure pharmaceutical compounds, as different enantiomers can have vastly different biological activities. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of this compound, advanced transition metal-catalyzed reactions have been developed for asymmetric synthesis. scispace.com One prominent example is the enantioselective palladium(II)-catalyzed cross-coupling of methylene β-C(sp³)–H bonds in this compound derivatives with arylboron reagents. nih.govnih.gov The success of this method hinges on the development of novel chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. nih.govnih.govacs.org
These MPAHA ligands form a chiral complex with the palladium(II) catalyst, which enables high yields and enantioselectivities in the C-H activation process. nih.govnih.gov This strategy provides a modern route to cyclobutanes featuring chiral quaternary stereocenters. nih.govnih.govmdpi.com The research demonstrated that ligands derived from 2,6-disubstituted phenylalanine O-methylhydroxamic acids gave superior results in terms of both yield and enantiomeric excess (ee). acs.org For instance, the use of a [2,6-di(4-fluorophenyl)]phenylalanine-derived ligand resulted in a 67% yield and 88% ee for the cross-coupling product. acs.org This methodology has been shown to be effective for a variety of 1-substituted 1-cyclobutanecarboxylic acid derivatives, including those with sterically demanding substituents, allowing for the creation of highly congested all-carbon quaternary stereocenters. acs.org
| Ligand Type | Key Feature | Application Example | Ref |
| Chiral Oxazolidinones | Popularized by David A. Evans, used for asymmetric alkylation and aldol (B89426) reactions. | Setting stereocenters in the synthesis of complex natural products like cytovaricin. | wikipedia.org |
| MPAHA Ligands | Mono-N-protected α-amino-O-methylhydroxamic acid ligands. | Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of this compound derivatives. | nih.govnih.gov |
| (R)-BINOL | Axially chiral 1,1'-Binaphthyl-2,2'-diol. | Used as a chiral auxiliary in the asymmetric synthesis of cyclic terpenes. | wikipedia.org |
Introduction of Fluoroalkyl Substituents
The incorporation of fluorine or fluoroalkyl groups is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties, such as metabolic stability, membrane permeability, and binding affinity. selvita.comnuph.edu.ua Consequently, developing methods to synthesize fluoroalkyl-substituted cyclobutane building blocks, including cyclobutanecarboxylic acids, is of significant interest. nuph.edu.ua
Several methodologies have been established for the introduction of fluoroalkyl groups onto the cyclobutane ring. A practical and scalable approach for synthesizing 1-(trifluoromethyl)cyclobutane derivatives involves the direct reaction of the corresponding cyclobutanecarboxylic acids with sulfur tetrafluoride (SF₄). nih.gov Other classical deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) are also employed. selvita.com
For the synthesis of other fluoroalkylated cyclobutanes, such as those containing -CH₂F and -CHF₂ groups, nucleophilic fluorination is a key strategy. researchgate.netresearchgate.net This involves reacting a suitable precursor, like a mesylated hydroxy ester, with a fluoride (B91410) source such as tetramethylammonium (B1211777) fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST). nuph.edu.uaresearchgate.net These methods have enabled the multigram-scale synthesis of various fluoroalkyl-substituted cyclobutane-derived amines and carboxylic acids. researchgate.netresearchgate.net
| Reagent | Group Introduced | Description | Ref |
| Sulfur Tetrafluoride (SF₄) | -CF₃ | Reacts with carboxylic acids to produce trifluoromethyl groups. A modular approach for CF₃-cyclobutanes. | selvita.comnih.gov |
| DAST / Morph-DAST | -F / -CHF₂ | Deoxofluorinating agents used to convert hydroxyl or carbonyl groups to fluoro or difluoromethyl groups. | selvita.comresearchgate.net |
| TMAF | -F | Tetramethylammonium fluoride; a nucleophilic fluoride source used to displace leaving groups like mesylates. | nuph.edu.ua |
| TMSCF₃ (Ruppert-Prakash Reagent) | -CF₃ | Used for the nucleophilic trifluoromethylation of carbonyl compounds. | selvita.com |
C-H Functionalization Approaches
C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functional groups, which can significantly shorten synthetic routes. nih.govrsc.org In the synthesis of this compound derivatives, the carboxylic acid moiety can act as a native directing group, facilitating regioselective C-H activation. rsc.orgacs.org
Palladium-catalyzed reactions are prominent in this area. The carboxylate group can coordinate to the palladium center, directing the activation of proximal C-H bonds. rsc.org This typically occurs at the β-position through the formation of a five-membered palladacycle intermediate, enabling β-C(sp³)–H arylation and vinylation with partners like organoboron reagents. rsc.org
More challenging is the functionalization of remote C-H bonds. Recent advances have demonstrated the transannular γ-arylation of cyclobutane carboxylic acids. nih.gov This transformation proceeds through a double C-H activation mechanism involving both the cyclobutane substrate and a simple arene coupling partner, displaying excellent selectivity for the γ-position over the typically more reactive β-C-H bonds. nih.gov This method provides direct access to a valuable class of compounds that would otherwise require lengthy synthetic sequences. nih.gov The success of these transformations often relies on specifically designed ligands, such as monoprotected amino acids or pyridone-based ligands, that modulate the reactivity and selectivity of the metal catalyst. rsc.orgnih.gov
| Position | Catalyst System | Coupling Partner | Key Feature | Ref |
| β-C(sp³)–H | Pd(II) / MPAA or MPAE Ligands | Organoboron Reagents | Carboxylate acts as a native directing group via a 5-membered palladacycle. | rsc.org |
| γ-C(sp³)–H | Pd(OAc)₂ / SulfonaPyridone Ligand | Simple Arenes | Transannular functionalization via a double C-H activation pathway. | nih.gov |
| Benzylic C-H | Rh₂(S-TCPTAD)₄ | Aryl Diazoacetates | Regio- and stereoselective functionalization of arylcyclobutanes. | nih.gov |
Selective Functionalization via Protecting Groups (e.g., Boc)
In the synthesis of complex molecules derived from this compound, protecting groups are indispensable tools for achieving selectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. chemimpex.com
In the context of cyclobutane derivatives, Boc-1-amino-1-cyclobutanecarboxylic acid is a key building block. chemimpex.com The Boc group masks the reactivity of the amino functionality, allowing chemists to perform reactions on the carboxylic acid group or other parts of the molecule without interference from the amine. chemimpex.com This selective functionalization is critical in applications such as peptide synthesis, where the protected amino acid can be coupled with other amino acids or peptides in a controlled manner. chemimpex.com
Stereoselective Synthesis of this compound Derivatives
Enantioselective Approaches
The development of enantioselective methods for synthesizing chiral cyclobutanes is a major focus in modern organic chemistry, driven by the prevalence of these structures in medicinally important compounds. scispace.com Enantioselective C-H activation has become a particularly powerful strategy for the asymmetric functionalization of pre-existing cyclobutane scaffolds. nih.govnih.gov
A landmark approach involves the palladium(II)-catalyzed enantioselective arylation of methylene β-C(sp³)–H bonds of this compound derivatives. nih.govnih.govmdpi.com This reaction achieves desymmetrization of a prochiral substrate. The key to its success is the use of specially designed chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. nih.govacs.org These ligands coordinate to the palladium catalyst, creating a chiral environment that directs the C-H activation and subsequent bond formation to occur with high enantioselectivity. mdpi.com
The reaction couples various 1-substituted cyclobutanecarboxamides with arylboron reagents to produce enantioenriched cyclobutanes with α-chiral quaternary stereocenters. nih.govnih.gov Optimization studies found that ligands with bulky and electron-deficient carbamate (B1207046) protecting groups and aromatic side chains were essential for achieving high enantioselectivity. acs.orgmdpi.com This method has proven effective for a range of substrates, delivering products with good yields and high enantiomeric excess (ee), often exceeding 90%. mdpi.com
Beyond C-H activation, enantioselective [2+2] cycloadditions are also a foundational strategy for constructing the chiral cyclobutane core itself. researchgate.net Furthermore, cobalt-catalyzed tandem reactions involving [2+2] cycloaddition followed by enantioselective hydrovinylation have been developed to transform simple starting materials like 1,3-enynes and ethylene into highly functionalized cyclobutanes bearing chiral, all-carbon quaternary centers. scispace.com
Table of Enantioselective C-H Arylation of this compound Derivatives
| Substrate (1-R-cyclobutane) | Arylboron Reagent (Ar-BPin) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|
| R = Me | 4-MeO-Ph | 75 | 92 | mdpi.com |
| R = n-Bu | 4-F-Ph | 72 | 88 | acs.org |
| R = i-Pr | 4-F-Ph | 75 | 92 | acs.org |
Diastereoselective Synthesis of Substituted Cyclobutanecarboxylic Acids
The controlled synthesis of substituted cyclobutanecarboxylic acids with specific stereochemistry is a significant challenge in organic synthesis due to the stereochemically complex and fluxional nature of the cyclobutane ring. calstate.edu Researchers have developed several methodologies to achieve high diastereoselectivity, providing access to specific isomers that are crucial as building blocks for pharmaceuticals and bioactive molecules. researchgate.netresearchgate.net
One prominent strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgacs.org A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was developed using this method. acs.orgresearchgate.net The key step is the reduction of the cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) (NaBH₄). acs.org The choice of solvent and temperature was found to be critical for achieving high diastereoselectivity. acs.org Tetrahydrofuran (THF) proved to be the most suitable solvent, and conducting the reaction at 5 °C resulted in a higher diastereomeric ratio (dr) compared to 25 °C. acs.org This approach successfully established a scalable synthetic method that avoids column chromatography purification. acs.orgresearchgate.net
Table 1: Effect of Solvent on the Diastereoselective Reduction of Cyclobutylidene Meldrum's Acid Derivative acs.org
| Entry | Solvent | Diastereomeric Ratio (cis:trans) | Conversion (%) |
|---|---|---|---|
| 1 | Tetrahydrofuran (THF) | 88:12 | >99 |
| 2 | Methanol (MeOH) | 82:18 | 80 |
| 3 | Cyclopentyl methyl ether (CPME) | 84:16 | 85 |
| 4 | 2-Methyltetrahydrofuran (2-Me-THF) | 86:14 | 90 |
| 5 | Ethanol (B145695) (EtOH) | 80:20 | >99 |
| 6 | Ethyl acetate (B1210297) (EtOAc) | 75:25 | >99 |
Data derived from a study on the synthesis of a scaffold for TAK-828F. The reaction was conducted at 5 °C using NaBH₄ as the reducing agent. acs.org
Another effective method for diastereoselective synthesis is the functionalization of bicyclo[1.1.0]butanes (BCBs). rsc.orgrsc.org These highly strained molecules undergo strain-releasing reactions, providing an efficient route to multi-substituted cyclobutane derivatives. rsc.orgrsc.org The cycloaddition of BCBs with electrophiles like triazolinediones or nitrosoarenes allows for the diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes. rsc.orgrsc.org Subsequent cleavage of the N–N or N–O bonds in the cycloadducts yields cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.orgrsc.org
The Strecker reaction has also been employed for the stereoselective synthesis of α-amino this compound derivatives. For example, (1R,2R)-1-amino-2-hydroxy-cyclobutanecarboxylic acid has been synthesized from 2-benzyloxy-cyclobutanone. nih.gov The process involves the condensation of the cyclobutanone with a chiral amine, followed by the addition of sodium cyanide to produce an α-amino nitrile mixture. nih.gov
Furthermore, a tandem amidation/aza-Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives with a trans configuration. chemistryviews.org This method involves reacting cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives, providing access to various derivatives of trans-β-N-heterocyclic this compound. chemistryviews.org
Control of Stereochemistry in Ring Opening Reactions
Controlling stereochemistry during ring-opening reactions of cyclobutane precursors is a powerful strategy for synthesizing acyclic molecules with defined stereocenters, as well as for the formation of other ring systems.
A notable example is the diastereoselective synthesis of cis-4,5-substituted δ-lactones through a Lewis acid-promoted ring-opening aldol-type reaction of 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters. oup.comoup.com In this reaction, the cyclobutane derivative reacts with an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), at low temperatures. oup.com This initial reaction proceeds via a six-membered ring transition state to form a syn-aldol adduct. oup.com Subsequent treatment of the crude product with a catalytic amount of p-toluenesulfonic acid (p-TsOH) induces cyclization to afford the δ-lactone. oup.comoup.com This method demonstrates high diastereoselectivity, yielding predominantly the cis-substituted lactone. oup.com
Table 2: Diastereoselective Synthesis of cis-4,5-Substituted δ-Lactones oup.com
| Carbonyl Compound | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| 3-Phenylpropanal | TiCl₄ | 85 | 92:8 |
| Benzaldehyde | TiCl₄ | 82 | 91:9 |
| Cyclohexanecarboxaldehyde | TiCl₄ | 78 | 95:5 |
| Acetophenone | TiCl₄ | 75 | 70:30 |
Data derived from the ring-opening aldol-type reaction of methyl 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylate. oup.com
The strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) also offers a pathway for stereocontrolled synthesis. An atom-economic protocol utilizing a π-acid catalyst, silver tetrafluoroborate (B81430) (AgBF₄), has been developed for the chemo- and diastereoselective polar ring-opening of BCBs with hydroxyarenes. rsc.org This reaction leads to the formation of 1,3-difunctionalized cyclobutanes. The ester products from this reaction can undergo further transformations, such as hydrolysis to form a carboxylic acid, while maintaining the stereochemical integrity of the cyclobutane ring. rsc.org This method provides a diastereocontrolled route to 1,1,3-trisubstituted cyclobutanes. rsc.org
Structural Elucidation and Conformational Analysis of Cyclobutanecarboxylic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the structure of cyclobutanecarboxylic acid. Techniques such as NMR, FT-IR, and Mass Spectrometry each provide unique and complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon framework and the environment of protons within the molecule.
¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the carboxylic acid proton, the methine proton (α- to the carboxyl group), and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. The chemical shift of the acidic proton typically appears far downfield. chemicalbook.com For instance, in a spectrum recorded at 399.65 MHz in CDCl₃, the carboxylic proton is observed around 11.0 ppm. chemicalbook.com The methine proton (CH) attached to the carboxyl group resonates at approximately 3.18 ppm, while the ring's methylene protons (CH₂) produce complex multiplets in the upfield region, typically between 1.74 and 2.60 ppm. chemicalbook.com
A detailed analysis of various cyclobutane compounds shows that the chemical shifts of the ring protons are influenced by the nature and orientation of substituents. researchgate.net For substituted derivatives like 3-oxothis compound, the proton signals shift accordingly. In this derivative, the carboxylic acid proton appears at δ 10.80, while the ring protons are observed in the δ 3.26-3.51 range. google.com
Interactive Table: ¹H NMR Chemical Shifts for this compound and Derivatives
| Compound | Proton | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| This compound | -COOH | ~11.0 | CDCl₃ |
| -CH(COOH) | ~3.18 | CDCl₃ | |
| Ring -CH₂- | 1.74 - 2.60 | CDCl₃ | |
| 3-Oxothis compound | -COOH | 10.80 | CDCl₃ |
¹³C NMR: The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. For this compound, distinct signals are expected for the carboxyl carbon, the α-carbon, and the β- and γ-carbons of the cyclobutane ring. nih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound, most notably the carboxylic acid moiety. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in non-polar solvents, which significantly influences their IR spectra. royalsocietypublishing.org
The spectrum of this compound is characterized by several key absorption bands:
A very broad and strong absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically observed in the range of 2500-3300 cm⁻¹.
A sharp and intense absorption band corresponding to the C=O (carbonyl) stretch, which for dimeric carboxylic acids is found around 1700-1725 cm⁻¹. nih.govnist.gov
A C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1210-1330 cm⁻¹ region. royalsocietypublishing.org
An out-of-plane O-H bending vibration that gives rise to a broad absorption near 920 cm⁻¹. royalsocietypublishing.org
Vibrations associated with the cyclobutane ring C-H and C-C bonds. royalsocietypublishing.org
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Strong, Broad |
| Carbonyl | C=O stretch (dimer) | ~1700 | Strong, Sharp |
| Carboxylic Acid | C-O stretch / O-H bend | 1210-1330 | Medium |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of this compound is 100.12 g/mol . nist.gov
In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound (C₅H₈O₂) shows a characteristic fragmentation pattern. nih.gov The electron ionization (EI) mass spectrum typically does not show a strong molecular ion peak (M⁺) at m/z 100. The most abundant fragment peak (base peak) is often observed at m/z 55. nih.govnih.gov Other significant fragments appear at m/z values such as 73 and 27. nih.gov For substituted derivatives, such as 3-oxothis compound, electrospray ionization (ESI-MS) can be used, which often shows a protonated molecular ion [M+H]⁺, in this case at m/z 115. google.com
X-ray Crystallography Studies
X-ray crystallography provides the most definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the cyclic ring.
While the crystal structure of unsubstituted this compound is not widely detailed, studies on its derivatives provide significant insight into the conformation of the cyclobutane ring. The four-membered ring is not planar and adopts a "puckered" or "butterfly" conformation to relieve ring strain. researchgate.net
In the crystal structure of a complex derivative containing two 3-substituted cyclobutane rings, the rings were found to adopt this characteristic butterfly conformation. researchgate.net The degree of puckering can be quantified by the dihedral angle between the planes formed by the ring atoms. For example, in one reported structure, the dihedral angles within the cyclobutane rings were found to be 25.83° and 26.74°. researchgate.net These values are consistent with puckering angles reported for other cyclobutane systems, which typically range from 23.5° to 24.3°. researchgate.net The specific substituents on the ring can influence the exact degree of this puckering.
This compound can act as a ligand, coordinating to metal ions through its carboxylate group. Its complexes with hexavalent actinides (An = U, Np, Pu) have been synthesized and structurally characterized. researchgate.net
New complexes, including dihydrates [AnO₂(cbc)₂(H₂O)₂] (where An = U, Np and cbc = cyclobutanecarboxylate) and monohydrates [AnO₂(cbc)₂(H₂O)] (where An = Np, Pu), have been isolated and studied by single-crystal X-ray diffraction. researchgate.netcolab.ws
In the crystal structures of the dihydrate complexes [UO₂(cbc)₂(H₂O)₂] and [NpO₂(cbc)₂(H₂O)₂], the structure consists of discrete, neutral complexes. researchgate.netcolab.ws The actinide ion (U or Np) is coordinated in a pentagonal bipyramidal geometry. The two oxygen atoms of the linear [AnO₂]²⁺ cation form the apices of the bipyramid. The equatorial plane is formed by five oxygen atoms: two from two water molecules and three from the two cyclobutanecarboxylate (B8599542) ligands. One of the cbc⁻ ligands coordinates in a bidentate chelate fashion, while the other is monodentate. colab.ws This coordination demonstrates the versatility of the cyclobutanecarboxylate ligand in forming stable complexes with f-block elements.
Protein-Ligand Co-crystallization (e.g., E. coli PutA complex)
The three-dimensional structure of this compound in complex with the proline dehydrogenase (PRODH) domain of the bifunctional enzyme PutA from Escherichia coli has been determined through X-ray crystallography. pdbj.orgebi.ac.ukrcsb.orgnih.gov This analysis provides critical insights into the binding mode of the inhibitor within the enzyme's active site.
In the co-crystal structure, this compound occupies the same site as the natural substrate, L-proline, positioning itself between the FAD isoalloxazine ring and the α8 helix of the enzyme. nih.gov The α8 helix contains a conserved sequence motif, YXXRRXXET/N, which provides key residues for interaction with the substrate. nih.gov The carboxylate group of this compound is crucial for its binding and inhibitory activity. nih.gov
Crystal structures of the PutA PRODH domain have been determined in complex with several proline analogs, including this compound, to understand the structure-affinity relationships. nih.gov These studies reveal that the active site can accommodate inhibitors of varying ring sizes. nih.gov For instance, the structure of the E. coli PutA proline dehydrogenase domain (residues 86-630) complexed with this compound has been resolved, providing detailed atomic-level information about the protein-ligand interactions. pdbj.orgebi.ac.uk The electron density for the bound inhibitor is well-defined in these structures. nih.gov
The PutA PRODH domain from E. coli serves as a valuable model system for studying inhibitor binding due to its high crystallizability and the conserved nature of the PRODH active site across different species. nih.gov
Table 1: Crystallographic Data for E. coli PutA in Complex with Proline Analogs
| Parameter | PutA complexed with (2S)-oxetane-2-carboxylic acid | PutA complexed with CutA1 |
| PDB ID | 7SQN | 1NAQ |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution | 2.25 Å | 1.70 Å |
| R-Value Free | 0.243 | 0.255 |
| R-Value Work | 0.208 | 0.203 |
| Organism | Escherichia coli | Escherichia coli |
Data sourced from the RCSB Protein Data Bank. rcsb.orgrcsb.org
Computational Chemistry Approaches for Conformational Analysis
Computational chemistry provides powerful tools for investigating the conformational landscape of this compound, complementing experimental techniques by offering detailed energetic and electronic insights.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively used to study the structure, stability, and electronic properties of this compound and its derivatives. researchgate.netnanobioletters.comresearchgate.netniscpr.res.in
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate ring strain. smolecule.com This puckering, combined with the rotation of the carboxylic acid group, leads to multiple possible conformers. DFT calculations have been employed to identify these stable conformers and the energy barriers separating them.
Potential energy surface scans at the B3LYP/aug-cc-pVTZ level of theory for both equatorial and axial conformers of this compound have revealed the existence of four distinct, yet easily interconvertible, stable conformers. researchgate.net The energy barriers for these conformational transitions are generally low, typically in the range of 2 to 8 kcal/mol, indicating that interconversion between conformers is facile at room temperature. For related cyclobutane derivatives, the ring dihedral angle has been shown to range from 20 to 35 degrees.
Studies on similar molecules, such as 1,1-dicarboxycyclobutane, using DFT at the B3PW91/6-311++G** level, have also identified multiple stable conformations. researchgate.net In the case of this compound derivatives, the rigidity of the cyclobutyl framework can influence reactivity at different sites. For example, in the oxidation of a this compound derivative, lactonization occurred exclusively at an exocyclic primary site, leaving the cyclobutyl ring intact. This was attributed to the substrate's rigidity and the higher bond dissociation energy of the cyclobutyl C-H bonds. acs.org
Table 2: Calculated Energy Barriers for Conformational Transitions in Cyclobutane Derivatives**
| Compound Family | Typical Energy Barrier (kcal/mol) |
| 3-chlorothis compound | 2 - 8 |
| Trifluoromethyl-substituted cyclic compounds | 0.4 - 2.6 |
This table presents typical ranges of energy barriers for conformational changes in related cyclobutane structures, as determined by computational studies. smolecule.com
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.decore.ac.ukresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nanobioletters.comresearchgate.net
In an MEP map, different colors represent varying electrostatic potential values. nanobioletters.com Typically, red and yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. nanobioletters.comresearchgate.net Green regions represent neutral potential. researchgate.net
For carboxylic acids, the MEP map highlights the negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic interaction, and the positive potential around the acidic hydrogen, marking it as a site for nucleophilic interaction. nanobioletters.com The MEP analysis of cyclobutane derivatives helps in understanding their chemical reactivity and site selectivity. nanobioletters.comniscpr.res.in
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orglibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net FMO analysis can identify the specific atoms or regions of a molecule where these frontier orbitals are localized, thus predicting the sites of reaction. youtube.com For instance, in a molecule like this compound, the analysis would likely show the HOMO localized on the oxygen atoms of the carboxyl group and the LUMO associated with the carbonyl carbon and the acidic proton. researchgate.net This is consistent with the known reactivity of carboxylic acids.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of molecules over time. grafiati.com By simulating the atomic motions based on a force field, MD can explore the conformational space and the transitions between different conformers.
MD simulations have been used to study the conformational flexibility of various molecules, including those with cyclic moieties. rsc.orgresearchgate.net For this compound, MD simulations can predict its conformational flexibility and how it might interact in different environments. For example, simulations of related cycloalkane-carboxylic acid additives have shown that the stability of the ring structure influences its fragmentation and subsequent reactions under tribological stress. researchgate.net Specifically, the less stable cyclopropane (B1198618) ring in cyclopropanecarboxylic acid was found to fragment more readily than the cyclobutane ring in this compound. researchgate.net
Furthermore, fully atomistic MD simulations have been successfully used to reproduce experimental data, such as layer spacings in liquid crystals containing cyclic terminal groups, and to provide insights into how these groups influence molecular organization. rsc.org Ab initio molecular dynamics (AIMD) has also been shown to be essential for capturing the full conformational landscape of molecules like dicarboxylic acids, especially in the condensed phase where intermolecular interactions play a significant role. nih.gov
Møller–Plesset Perturbation Theory
Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method used in computational chemistry to account for electron correlation effects. chemeurope.com This theory improves upon the Hartree-Fock method by adding electron correlation as a correction, typically calculated to the second (MP2), third (MP3), or fourth (MP4) order. chemeurope.comwustl.edu
In the conformational analysis of this compound (CBCA), second-order Møller–Plesset perturbation theory (MP2) has been employed to re-optimize conformers and compute their relative energies. illinois.eduresearchgate.net Researchers performed potential energy surface scans which revealed the existence of four distinct, stable conformers that are easily interconverted. illinois.eduresearchgate.net These conformers were then re-optimized using both density functional theory and MP2 with the aug-cc-pVTZ basis set to determine their relative energies, dipole moments, and rotational constants. illinois.eduresearchgate.net
MP2 calculations are also utilized to investigate the ring puckering potential energy curves in related four-membered ring systems. researchgate.net For instance, in the study of 3-chloro-1,3-thiaphosphetane 3-oxide and 3-sulfide, MP2 level calculations were consistent with an almost single minimum corresponding to a pseudo-axial configuration. researchgate.net In contrast, for 1,3-dithietane (B8821032) 1,1-dioxide, MP2 calculations suggested a double minimum with a very low barrier to ring planarity. researchgate.net The choice of MP2 is often due to its balance of computational cost and accuracy in capturing electron correlation, which is crucial for describing the subtle energy differences between conformers. chemeurope.com
Table 1: Theoretical Conformational Analysis of this compound
| Computational Method | Basis Set | Findings |
|---|---|---|
| Møller–Plesset Perturbation Theory (MP2) | aug-cc-pVTZ | Re-optimization of four stable conformers; calculation of relative energies, dipole moments, and rotational constants. illinois.eduresearchgate.net |
Electron Diffraction Studies for Internal Rotation
Gas-phase electron diffraction is a powerful experimental technique for determining the molecular structure of volatile compounds. It provides information on bond lengths, bond angles, and conformational distributions in the gas phase.
An electron diffraction study of this compound chloride, a closely related derivative, was conducted to investigate its conformational equilibrium. umich.edu The study found that the molecule exists almost entirely in gauche conformations, showing a similarity to isopropyl derivatives and a sharp difference from cyclopropyl (B3062369) homologues. umich.eduresearchgate.net A key finding was the coupling between the ring puckering and the torsional displacement of the carbonyl chloride group. umich.edu Conformations on the cis side of gauche were found to favor an equatorial ring pucker, while those on the trans side favored an axial pucker. umich.edu
The study determined the ring dihedral angle to be 21 ± 5°, which is comparable to values reported for other gas-phase cyclobutyl derivatives like chlorocyclobutane (B72530) (20 ± 1°) and bromocyclobutane (B1266235) (29.4 ± 0.2°). umich.edu The bond lengths and angles were found to be within normal ranges. umich.edu These experimental findings are crucial for benchmarking and validating computational models of internal rotation and conformational preference in cyclobutane systems.
Table 2: Electron Diffraction Data for this compound Chloride
| Parameter | Value |
|---|---|
| Conformational Preference | Almost entirely gauche conformers. umich.eduresearchgate.net |
| Ring Dihedral Angle (β) | 21 ± 5°. umich.edu |
Conformational Flexibility in Protein-Ligand Interactions
The conformational flexibility of small molecules is a critical factor in their interaction with biological macromolecules, such as proteins. nih.govelifesciences.org The cyclobutane ring, with its defined puckered structure, is increasingly used in medicinal chemistry to introduce conformational restriction, which can lead to improved binding affinity and metabolic stability. ru.nlnih.govnih.gov
The introduction of a cyclobutane ring can limit the number of possible conformations a molecule can adopt, reducing the entropic penalty upon binding to a protein. nih.gov This conformational constraint can also serve to orient key pharmacophoric groups in a favorable geometry for interaction with a protein's binding site. ru.nlnih.gov For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can restrict conformational freedom. nih.gov
The three-dimensional nature of the cyclobutane ring offers unique opportunities in drug design. ru.nlnih.gov Saturated cyclobutane rings, when used as replacements for planar aromatic rings, can lead to stronger binding affinities because they can better complement the spatial arrangement of target proteins. nih.gov Furthermore, this increased saturation can lead to higher water solubility and lower melting points, which are desirable properties for drug candidates. nih.gov
Studies on various biologically active molecules have shown that introducing a cyclobutane-restricted conformation can enhance pharmaceutical activity. researchgate.net The rigid nature of the cyclobutane moiety in a dipeptide has been shown to induce a hairpin-like conformation, a key secondary structure feature. sci-hub.se In the context of GPR-40 ligands, cis- and trans-stereoisomers of 3-(4-hydroxyphenyl)this compound have been synthesized to explore the bioisosteric replacement of an ethylene (B1197577) moiety with a cyclobutane ring, demonstrating the potential of this scaffold in modulating receptor activity. nuph.edu.ua
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Carboxyl Groupsolubilityofthings.comcymitquimica.com
The chemistry of cyclobutanecarboxylic acid is largely dictated by its two key structural features: the carboxyl group and the four-membered cyclobutane (B1203170) ring. The carboxyl group (-COOH) is a polar functional group that engages in a variety of characteristic reactions. solubilityofthings.com Its presence allows for the formation of hydrogen bonds, which influences properties like solubility. solubilityofthings.comcymitquimica.com this compound is moderately soluble in water and shows better solubility in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com
The carboxyl functional group is a versatile handle for organic synthesis, enabling reactions such as esterification and decarboxylation, which are useful for creating more complex molecules. solubilityofthings.com The reactivity of the carboxyl group can be compared to other carboxylic acid derivatives. In terms of susceptibility to nucleophilic acyl substitution, carboxylic acids are generally more reactive than amides but less reactive than highly reactive derivatives like acyl phosphates and thioesters. libretexts.org The reactivity is influenced by the stability of the leaving group; weaker bases make better leaving groups. libretexts.org Furthermore, the acidity of the carboxyl group can be increased by the presence of electron-withdrawing groups attached to the ring. studymind.co.uknuph.edu.ua
As a typical carboxylic acid, this compound exhibits acidic properties and readily undergoes neutralization reactions with bases to form salts and water. libretexts.org This behavior is a fundamental characteristic of carboxylic acids. studymind.co.uklibretexts.org In aqueous solutions, it can ionize to a limited extent, forming a carboxylate anion (RCOO⁻) and releasing a proton, which gives the solution a moderately acidic character. libretexts.org When treated with a strong base such as sodium hydroxide (B78521) (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃), it is deprotonated to form the corresponding cyclobutanecarboxylate (B8599542) salt. libretexts.org
Ring Strain and its Influence on Reactivitysolubilityofthings.comontosight.ai
The four-membered cyclobutane ring is a defining feature that significantly influences the compound's chemical reactivity. solubilityofthings.comontosight.ai This ring structure is characterized by considerable ring strain, a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This inherent instability makes the molecule more reactive compared to its acyclic counterparts or larger, less-strained cycloalkanes like cyclohexane. ontosight.ailibretexts.org
Angle strain, also known as Baeyer strain, arises because the C-C-C bond angles in the puckered cyclobutane ring (around 88°) deviate significantly from the ideal tetrahedral angle of 109.5°. wikipedia.org Torsional strain results from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com This accumulated strain elevates the molecule's ground-state energy, making it thermodynamically unstable and prone to reactions that relieve this strain. libretexts.orgliskonchem.com The high ring strain is a primary driver for the enhanced chemical reactivity observed in cyclobutane derivatives, particularly in reactions that lead to the opening of the ring. wikipedia.orgliskonchem.comvulcanchem.com
The total strain energy of a cycloalkane can be quantified by comparing its heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free reference, such as a long-chain alkane or cyclohexane. libretexts.org Cyclobutane possesses a significant amount of ring strain, second only to cyclopropane (B1198618) among common cycloalkanes. libretexts.org The strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain energy is primarily attributed to angle strain. wikipedia.org The strain not only affects the molecule's stability but also influences the strength of its C-H bonds. researchgate.net
| Cycloalkane | Strain Energy (kcal/mol) | Primary Strain Type(s) |
|---|---|---|
| Cyclopropane (C₃H₆) | 27.6 - 29 | Angle and Torsional wikipedia.orgmasterorganicchemistry.com |
| Cyclobutane (C₄H₈) | 26.3 | Angle wikipedia.orgmasterorganicchemistry.com |
| Cyclopentane (B165970) (C₅H₁₀) | 7.4 | Torsional wikipedia.org |
| Cyclohexane (C₆H₁₂) | ~0 | Essentially Strain-Free libretexts.orglibretexts.org |
The substantial ring strain in this compound and its derivatives makes them susceptible to ring-opening reactions under various conditions, including acidic, basic, thermal, or transition metal-catalyzed processes. liskonchem.comoup.com These reactions are thermodynamically favorable as they release the stored strain energy to form more stable, open-chain products. liskonchem.com For example, cyclobutane derivatives with donor and acceptor substituents can undergo Lewis acid-mediated ring-opening to form zwitterionic intermediates, which can then react with electrophiles or nucleophiles. rsc.org Similarly, highly strained systems like bicyclo[1.1.0]butanes (BCBs) readily undergo ring-opening reactions when attacked by radicals or nucleophiles. Current time information in Богородский район, RU. The cleavage of a cyclobutane bond is often facile and can be followed by skeletal rearrangements to yield more complex molecular structures. oup.com
Mechanisms of Key Synthetic Transformations
The construction of the cyclobutane ring itself is a key transformation, often relying on methods that can build this strained system.
The synthesis of substituted cyclobutanes can be achieved through various methods, including transition-metal-catalyzed intramolecular C-H functionalization. Mechanistic studies of certain enantioselective C-H arylation reactions of this compound derivatives suggest a pathway involving oxidative cyclization followed by protonation. In some proposed mechanisms, a transition metal catalyst, such as palladium, facilitates the formation of a palladacycle intermediate. This step involves the activation of a C(sp³)–H bond. This intermediate can then undergo further reaction, and subsequent protonation can be a crucial, rate-determining step in the catalytic cycle to release the final product. Another strategy involves the strain-release radical addition to highly strained precursors like bicyclo[1.1.0]butanes, which, after a series of steps including reduction and rearrangement, can yield functionalized cyclobutane products. Current time information in Богородский район, RU.
Tandem Amidation/Michael Addition Protocols
A significant advancement in the derivatization of cyclobutane structures involves the use of tandem reactions, which allow for the construction of complex molecules in a single pot. One such process is the stereoselective double derivatization of cyclobutene-1-carboxylic acid through a tandem amidation/aza-Michael addition. researchgate.netunica.it This protocol, catalyzed by a mild organic base, provides an efficient route to novel β-N-heterocyclic cyclobutane carboximide derivatives. researchgate.net
The reaction is typically initiated with cyclobutene-1-carboxylic acid, which reacts with benzo[d]oxazol-2(3H)-one derivatives in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst. chemistryviews.org This process combines an amidation step with an aza-Michael addition in a one-pot synthesis. researchgate.netchemistryviews.org The resulting products are β-N-heterocyclic cyclobutane carboximides that feature a trans geometry. unica.itchemistryviews.org These cyclobutane derivatives are valuable as they can serve as versatile intermediates for further chemical transformations. chemistryviews.org The carboximide moiety reacts readily with various nucleophiles, enabling access to a diverse range of trans-β-N-heterocyclic this compound derivatives, including peptidomimetic structures and other building blocks for medicinal chemistry. researchgate.netchemistryviews.org
Table 1: Tandem Amidation/Aza-Michael Addition Protocol
| Component | Description | Reference |
| Starting Material | Cyclobutene-1-carboxylic acid | chemistryviews.org |
| Nucleophile | Benzo[d]oxazol-2(3H)-one derivatives, imidazoles, azoles | researchgate.netchemistryviews.org |
| Catalyst | 4-dimethylaminopyridine (DMAP) | chemistryviews.org |
| Reaction Type | One-pot tandem amidation and aza-Michael addition | researchgate.net |
| Product | trans-β-N-heterocyclic cyclobutane carboximides | unica.itchemistryviews.org |
| Product Utility | Intermediates for peptidomimetics and helical foldamers | researchgate.netchemistryviews.org |
Photoredox Strain-Release/unica.itunica.it-Rearrangement Cascade
The synthesis of densely substituted cyclobutanes presents a significant challenge in organic chemistry. rsc.orgnih.gov A modern approach to address this is through a photoredox-catalyzed radical strain-release/ unica.itunica.it-rearrangement cascade (SRRC). rsc.orgrsc.org This strategy provides an efficient pathway to polysubstituted cyclobutanes, which are valuable scaffolds in drug discovery due to their three-dimensionality. rsc.orgnih.gov
This protocol utilizes readily available α-silylamines as radical precursors and strained molecules like bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. rsc.orgnih.gov The photoredox-mediated process initiates a radical strain-release event that culminates in a unica.itunica.it-rearrangement cascade. rsc.org A key challenge in this cascade is managing the competition between the desired unica.itunica.it-rearrangement and the potential protonation of the active silylketene acetal (B89532) intermediate. rsc.org The reaction successfully yields an array of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes that incorporate a unique non-natural amino acid scaffold. rsc.orgnih.gov The methodology is noted for its mild reaction conditions and tolerance of various functional groups. rsc.org
Table 2: Photoredox Strain-Release/ unica.itunica.it-Rearrangement Cascade
| Component | Role | Example | Reference |
| Catalysis | Photoredox | Visible light photocatalyst | rsc.orgrsc.org |
| Radical Precursor | Radical Donor | α-Silylamines, Tertiary amines | rsc.orgrsc.org |
| Radical Acceptor | Strained Carbocycle | Bicyclo[1.1.0]butanes (BCBs), Cyclobutenes | rsc.orgnih.gov |
| Reaction Type | Cascade | Radical Strain-Release/ unica.itunica.it-Rearrangement | rsc.org |
| Product | Polysubstituted Cyclobutane | 1,1,3- and 1,1,2-Trisubstituted Cyclobutanes | rsc.orgrsc.org |
Reductive Cleavage Mechanisms
The inherent ring strain of the cyclobutane framework makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, thermal, and reductive environments. researchgate.net While often stable, the four-membered ring can be cleaved with relative ease, making cyclobutane derivatives versatile starting materials for complex organic syntheses. researchgate.net When the cyclobutane ring is appropriately functionalized, ring cleavage can be followed by skeletal rearrangements to yield more complex structures. researchgate.net
A specific example of a reductive cleavage mechanism is the formal reductive ring enlargement of this compound. researchgate.net In this reaction, treatment of this compound with a combination of sodium borohydride (B1222165) and triflic acid in diethyl ether leads to the formation of cyclopentane. researchgate.net This transformation from a four-membered ring to the next higher homologue is highly efficient, proceeding with a reported 96% yield. researchgate.net This type of reaction highlights the utility of the strained cyclobutane ring as a latent cyclopentane precursor under specific reductive/acid-catalyzed conditions. researchgate.net Conversely, under certain oxidative conditions, the cyclobutyl framework can remain intact due to its rigidity and the high s-character of its C-H bonds, which increases their bond dissociation energy. acs.org
Table 3: Reductive Ring Enlargement of this compound
| Parameter | Details | Reference |
| Starting Material | This compound | researchgate.net |
| Reagents | Sodium borohydride (NaBH₄) and Triflic acid (TfOH) | researchgate.net |
| Solvent | Diethyl ether | researchgate.net |
| Reaction Type | Reductive Cleavage / Ring Enlargement | researchgate.net |
| Product | Cyclopentane | researchgate.net |
| Yield | 96% | researchgate.net |
Applications of Cyclobutanecarboxylic Acid in Medicinal Chemistry and Drug Discovery
Cyclobutane (B1203170) Ring as a Bioisostere and Scaffold
The cyclobutane moiety is increasingly utilized as a bioisostere and a central scaffold in the design of new drug candidates. nih.govru.nlvilniustech.ltresearchgate.net Its distinct three-dimensional and rigid structure offers several advantages in drug design. nih.govru.nlvilniustech.ltrsc.org
One of the key benefits of incorporating a cyclobutane ring into a drug molecule is the potential for improved pharmacokinetic properties and metabolic stability. nih.govru.nlvilniustech.ltnih.gov The chemical inertness of the highly strained cyclobutane ring can make molecules more resistant to metabolic degradation, leading to a longer half-life in the body. nih.govru.nlvilniustech.ltnih.gov For instance, research on cyclobutane-based small molecule αvβ3 antagonists demonstrated that the free acid forms of these compounds were highly stable, with a half-life exceeding 80 minutes. nih.gov This stability is a desirable characteristic in drug development, as it can lead to more effective and longer-lasting therapeutic effects. nih.gov
The replacement of other chemical groups with a cyclobutane ring can also influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A study on CF3-cyclobutane as a tert-butyl group analogue showed that this substitution generally led to a slight decrease or preservation of water solubility and an increase in lipophilicity. acs.org However, the effect on metabolic stability was found to be inconsistent across different compounds. acs.org
The puckered, non-planar structure of the cyclobutane ring introduces a significant degree of three-dimensionality (3D) into otherwise flat molecules. nih.govru.nlvilniustech.ltnih.gov This increased 3D character is a highly sought-after feature in modern drug discovery as it can lead to more specific interactions with biological targets, such as enzymes and receptors. rsc.orgnih.govresearchgate.net The rigid nature of the cyclobutane scaffold helps to lock the molecule into a specific conformation, which can be crucial for high-affinity binding to a target protein. nih.govru.nlvilniustech.lt
The development of cyclobutane-based fragment libraries for fragment-based drug discovery (FBDD) highlights the growing recognition of the importance of 3D scaffolds. nih.gov These libraries, designed with a high degree of three-dimensionality, offer novel starting points for the development of new drugs. nih.gov The use of techniques like [2+2] cycloaddition reactions allows for the construction of complex, sp3-rich cyclobutane-fused scaffolds, further expanding the accessible chemical space for drug discovery programs. digitellinc.com
Synthesis of Biologically Active Compounds
Cyclobutanecarboxylic acid is a versatile building block in the synthesis of a wide array of biologically active compounds. ontosight.aigeorganics.skontosight.aiontosight.ai Its carboxylic acid functionality allows for a variety of chemical transformations, enabling the creation of more complex molecules with potential therapeutic applications. ontosight.aiontosight.ai
This compound and its derivatives serve as crucial intermediates in the production of numerous pharmaceutical compounds. ontosight.aigeorganics.skontosight.aiontosight.ailookchem.comchemimpex.comsmolecule.com For example, Boc-1-amino-1-cyclobutane carboxylic acid is a key intermediate in the synthesis of various bioactive compounds, including those used in peptide synthesis and drug formulation. chemimpex.com The unique structure of the cyclobutane ring in these intermediates can lead to improved solubility and bioavailability of the final drug products. chemimpex.com
Derivatives such as 1-(Trifluoromethyl)this compound and 1-(2-Bromophenyl)this compound are also valuable building blocks. smolecule.comlookchem.com They provide a platform for creating diverse molecules with potential therapeutic properties, contributing to the discovery of new drug candidates. lookchem.com this compound hydrazide is another important intermediate used in the development of various pharmaceutical and agrochemical products. lookchem.com
The table below showcases some key this compound derivatives and their roles as pharmaceutical intermediates.
| Derivative | Role in Pharmaceutical Synthesis |
| Boc-1-amino-1-cyclobutane carboxylic acid | Intermediate for bioactive compounds, peptide synthesis, and drug formulation. chemimpex.com |
| 1-(Trifluoromethyl)this compound | Intermediate for synthesizing pharmaceutical compounds. smolecule.com |
| 1-(2-Bromophenyl)this compound | Starting material for the development of new pharmaceuticals. lookchem.com |
| This compound hydrazide | Synthetic intermediate for various pharmaceutical products. lookchem.com |
| 2-(Aminomethyl)this compound | Building block for more complex molecules with potential therapeutic properties. ontosight.ai |
The unique structural features of this compound derivatives make them attractive for the development of novel drug candidates. chemimpex.comlookchem.comontosight.ai Researchers are actively exploring these compounds for a variety of therapeutic applications. For instance, 1-amino-cyclobutane carboxylic acid hydrochloride is being investigated for the development of drugs targeting neurological disorders. chemimpex.com
The synthesis of complex molecules containing the cyclobutane ring can lead to compounds with a range of biological activities. For example, a complex derivative, 'this compound {5-[(4-morpholin4-yl-phenylcarbamoyl)-methylsulfanyl]- ontosight.aigeorganics.skontosight.aithiadiazol2-yl}-amide', has been identified, and its structural components, including the this compound moiety, suggest potential biological activity. ontosight.ai The thiadiazole and morpholine (B109124) groups present in this molecule have been associated with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.ai
Specific Therapeutic Applications of this compound Derivatives
Research has identified several specific therapeutic areas where this compound derivatives show promise. These include applications in cancer therapy, as anti-inflammatory agents, and in the treatment of metabolic disorders.
Derivatives of this compound have been investigated as potential anticancer agents. The unique structure of the cyclobutane ring can enhance the binding affinity of these compounds to cancer-related targets. For example, cyclobutane-based β3 integrin antagonists have been developed as a novel approach to targeting integrins for cancer therapy. mdpi.comrsc.orgresearchgate.net Integrins are involved in cancer proliferation and dissemination, making them attractive targets for drug discovery. rsc.orgresearchgate.net A lead compound from this research showed significant in vitro activity (IC50 < 1 μM) and good stability. rsc.orgresearchgate.net
This compound itself has been noted as an anti-inflammatory agent. pharmaffiliates.com Furthermore, derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai
In the area of metabolic diseases, derivatives of 3-(4-hydroxyphenyl)this compound have been synthesized and tested as agonists for the GPR40 receptor, which is a target for the treatment of type 2 diabetes. nuph.edu.ua These compounds exhibited micromolar activity, demonstrating the potential of the cyclobutane scaffold in this therapeutic area. nuph.edu.ua
The table below summarizes some of the specific therapeutic applications of this compound derivatives based on research findings.
| Therapeutic Application | Specific Derivative/Compound Class | Research Finding |
| Anticancer | Cyclobutane-based β3 integrin antagonists | A lead compound demonstrated in vitro activity with an IC50 < 1 μM and a half-life of over 80 minutes, showing promise for developing αvβ3 antagonists. rsc.orgresearchgate.net |
| Cyclobutane derivatives | The unique puckered structure of the cyclobutane ring was found to enhance binding affinity to cancer-related targets. | |
| 1-Hydroxy-Cyclobutanecarboxylic acid (1-HBC) | Some studies have indicated that 1-HBC can inhibit the growth and spread of cancer cells. bloomtechz.com | |
| Anti-inflammatory | This compound | Identified as an anti-inflammatory agent. pharmaffiliates.com |
| This compound derivatives | Have been shown to exhibit a range of biological activities, including anti-inflammatory effects. ontosight.ai | |
| Neurological Disorders | 1-amino-cyclobutane carboxylic acid hydrochloride | Serves as a building block in the synthesis of novel pharmaceuticals targeting neurological disorders. chemimpex.com |
| 1-Hydroxy-Cyclobutanecarboxylic acid (1-HBC) | Research suggests it can act as a neuroprotective agent, potentially for conditions like Alzheimer's and Parkinson's disease. bloomtechz.com | |
| Metabolic Disorders | Derivatives of 3-(4-hydroxyphenyl)this compound | Tested as GPR40 receptor agonists and exhibited micromolar activity, relevant for type 2 diabetes treatment. nuph.edu.ua |
| Antimicrobial | Cyclobutanol derivatives | Research indicates that these compounds exhibit promising antimicrobial activity against various bacterial strains. |
Analgesics (e.g., Butorphanol, Nalbuphine)
This compound serves as a key reagent in the synthesis of several important analgesic drugs. georganics.sk Specifically, its derivative, this compound chloride, is utilized in the manufacturing process of mixed opioid agonist-antagonist analgesics like Butorphanol and Nalbuphine. chemicalbook.comchemicalbook.com
Nalbuphine , an organic heteropentacyclic compound, functions as a mu-opioid receptor antagonist and an opioid analgesic. chemicalbook.com Its synthesis involves the reaction of 14-hydroxydihydronormorphinone with this compound chloride in the presence of triethylamine (B128534) and methylene (B1212753) chloride. chemicalbook.comchemicalbook.com The resulting dicyclobutanecarbonyl intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield N-cyclobutylmethyl-14-hydroxydihydronormorphinone, a precursor to Nalbuphine. chemicalbook.comchemicalbook.com
| Drug | Therapeutic Class | Role of this compound |
| Butorphanol | Opioid Agonist-Antagonist Analgesic | Starting reagent in synthesis. georganics.skgeorganics.sk |
| Nalbuphine | Opioid Agonist-Antagonist Analgesic | Precursor (this compound chloride) used for N-alkylation. chemicalbook.comchemicalbook.com |
Antivirals (e.g., Boceprevir, Influenza Virus Inhibitors)
The cyclobutane moiety is a structural component of certain antiviral agents. This compound is a principal reagent for preparing monosubstituted cyclobutane derivatives used in the synthesis of antivirals like Boceprevir. georganics.skgeorganics.sk
Boceprevir is a protease inhibitor that has been investigated for its broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-2. nih.gov It functions by inhibiting the main protease (Mpro) of the virus, a critical enzyme for viral replication. nih.gov
Additionally, derivatives such as this compound, propyl ester have been identified in studies exploring volatile compounds with potential anti-influenza virus activity. jppres.com Research into complex organic molecules containing the cyclobutane ring has shown that these structures can be valuable in the development of new antiviral therapies. ontosight.ai
| Antiviral Agent | Target Virus Family/Genus | Mechanism/Role of Cyclobutane Moiety |
| Boceprevir | Coronaviridae (e.g., SARS-CoV, MERS-CoV) | A key structural component derived from this compound precursors. georganics.sknih.gov |
| Influenza Virus Inhibitors | Orthomyxoviridae | Derivatives like this compound, propyl ester have been identified in antiviral studies. jppres.com |
Integrin Antagonists for Cancer and Non-Cancer Applications
A significant area of research involves the use of this compound derivatives as scaffolds for a new class of integrin antagonists. nih.govbrad.ac.uk Integrins are cell surface receptors that play a crucial role in cell adhesion, signaling, and migration, and their dysregulation is implicated in cancer progression and metastasis. nih.govnih.gov
Researchers have developed a novel chemotype of integrin antagonists that incorporates a functionalized cyclobutane ring as a central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure. nih.govbrad.ac.uk These antagonists are designed to target specific integrins, such as αvβ3 and αIIbβ3, which are key to cancer proliferation and dissemination. nih.govbrad.ac.uk
Key findings from this research include:
Dual Antagonism: Novel cyclobutane-based compounds have been synthesized that show high activity against the αvβ3 integrin and moderate affinity for the αIIbβ3 integrin. This dual-targeting approach is believed to have superior anticancer effects. nih.govbrad.ac.uk
Inhibition of Cancer Cell Processes: These antagonists have been shown to be effective inhibitors of αvβ3-mediated cell adhesion and invasion in laboratory models using cell lines like U87-MG glioblastoma cells. brad.ac.uk
Metabolic Stability: The use of functionalized cyclobutanes provides metabolically stable core structures, which is a desirable property in drug discovery. nih.govbrad.ac.uk
A lead compound from these studies, selected for its in vitro activity (IC50 < 1 μM) and stability, was found to be well-tolerated in vivo, paving the way for advanced preclinical evaluation. nih.gov
| Antagonist Type | Target Integrin(s) | Application | Research Finding |
| Cyclobutane-based RGD-mimetic | αvβ3 | Cancer Therapy | Effective inhibitors of cell adhesion and invasion. nih.govbrad.ac.uk |
| Dual Cyclobutane Antagonist | αvβ3 and αIIbβ3 | Cancer Therapy | Combines high activity against αvβ3 with moderate affinity for αIIbβ3. nih.govbrad.ac.uk |
PET Imaging Agents (e.g., anti-[18F]FACBC for Prostate Cancer)
Synthetic amino acid analogs incorporating a cyclobutane ring are prominent in the development of tracers for Positron Emission Tomography (PET) imaging, a key diagnostic tool in oncology. kanazawa-u.ac.jpnih.gov
Anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), also known by the trade name Axumin (Fluciclovine (¹⁸F)), is an FDA-approved diagnostic agent. wikipedia.org It is a fluorine-18-labeled synthetic amino acid analog used for PET imaging in men with suspected prostate cancer recurrence. wikipedia.org
The mechanism of anti-[¹⁸F]FACBC involves its transport into cells, which is upregulated in many types of cancer cells. nih.gov Its uptake is primarily mediated by sodium-dependent amino acid transporters (specifically system ASC) and to a lesser extent by sodium-independent carriers (system L). wikipedia.org This tracer has shown significant utility in imaging not only prostate cancer but also other malignancies like gliomas. kanazawa-u.ac.jpacs.org Analogs such as syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) have also been developed and show promise as PET ligands for detecting tumors. acs.orgsnmjournals.org
| PET Imaging Agent | Full Chemical Name | Primary Application | Key Feature |
| anti-[¹⁸F]FACBC (Fluciclovine) | trans-1-Amino-3-[¹⁸F]fluorothis compound | Prostate Cancer Imaging | Synthetic amino acid analog transported by systems ASC and L. kanazawa-u.ac.jpwikipedia.org |
| [¹⁸F]FMACBC | syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid | Tumor Imaging (e.g., Brain Tumors) | Analog of FACBC; uptake primarily via L-type amino acid transport systems. acs.orgsnmjournals.org |
Agents for Neurological Disorders
This compound derivatives are being actively investigated for their potential in treating a range of neurological disorders. bloomtechz.comchemimpex.com Their unique structure allows them to serve as precursors for drugs targeting complex systems in the brain. google.com
Research has highlighted several promising avenues:
Neuroprotective Agents: 1-Hydroxy-cyclobutanecarboxylic acid (1-HBC) has been suggested to act as a neuroprotective agent, potentially shielding neurons from damage caused by oxidative stress and inflammation. This makes it a candidate for research into treatments for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. bloomtechz.com
NMDA Receptor Antagonists: 1-Aminothis compound hydrochloride serves as a crucial building block for pharmaceuticals that function as NMDA receptor antagonists at the glycine (B1666218) site. This mechanism is significant for developing drugs to treat disorders like schizophrenia.
PDE7 Inhibitors: Patents have described spiro derivatives of this compound as phosphodiesterase 7 (PDE7) inhibitors, which are being explored for the treatment of various disorders, including pain and neuroinflammatory conditions. google.com
Potential Anti-inflammatory and Antidepressant Activities
Several studies have reported that derivatives of this compound possess potential therapeutic benefits as both anti-inflammatory and antidepressant agents. arabjchem.orgarabjchem.org Specifically, 3-substituted this compound derivatives are noted for exhibiting these properties. iucr.orgnih.goviucr.org
The sedative characteristics of some cyclobutane carboxylic acid derivatives have been linked to antidepressant effects. arabjchem.orgarabjchem.org This dual activity makes these compounds an interesting scaffold for medicinal chemists developing treatments for conditions where inflammation and depression may be comorbid.
Potential Anticancer Properties
Beyond their role in integrin antagonism, this compound derivatives have demonstrated broader potential as anticancer agents through various mechanisms. bloomtechz.comsolubilityofthings.com
Cytotoxic Effects: Derivatives of 1-(4-Aminophenyl)this compound have been shown to exhibit cytotoxic effects against cancer cell lines, such as human breast cancer (MCF-7), by inducing apoptosis. Other derivatives have shown inhibitory activity against lung cancer (A549) cell lines with IC₅₀ values under 1 μM. vulcanchem.com
Inhibition of Cancer Cell Growth: 1-Hydroxy-cyclobutanecarboxylic acid (1-HBC) has been studied for its ability to inhibit the growth and spread of cancer cells. bloomtechz.com
Platinum-Based Chemotherapy: 1,1-Cyclobutanedicarboxylic acid (CBDCA) is a critical component of the platinum-based anticancer drug Carboplatin (B1684641). In Carboplatin, CBDCA acts as a bidentate ligand, coordinating to the platinum(II) center. This structure enhances the drug's stability and reduces the severe toxicity associated with its predecessor, Cisplatin. It has also been used as a ligand in the formulation of another platinum drug, Minoplatin.
Triazole Derivatives: New compounds containing a cyclobutane ring linked to a 1,2,4-triazole (B32235) structure have been synthesized and evaluated for their anticancer properties. arabjchem.org
Potential Antimicrobial Agents
The cyclobutane ring, when incorporated into larger molecular scaffolds, has been investigated as a component of potential new antimicrobial agents. Research in this area has explored the synthesis of various cyclobutane-containing heterocyclic compounds and naturally occurring alkaloids, which have demonstrated activity against a range of microbial species.
One area of investigation involves the synthesis of new 1,3-thiazole-2(3H)-thiones that feature a 1,1,3-trisubstituted cyclobutane ring. ajol.inforesearchgate.netajol.info In these studies, new 4-(3-methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thiones were synthesized and screened for antimicrobial activity against seven different microorganisms. ajol.inforesearchgate.net Some of the synthesized compounds were found to exhibit activity against several of the tested microorganisms, particularly at higher concentrations. ajol.inforesearchgate.netajol.info For instance, in one study, a compound designated as 6 showed the highest antimicrobial efficacy among the tested substances. ajol.info The fungus Candida albicans was noted to be resistant to several standard antibiotics but was susceptible to some of the novel cyclobutane-containing compounds. ajol.info
Furthermore, a broader review of natural products has identified over 60 biologically active cyclobutane-containing alkaloids isolated from both terrestrial and marine sources. openmedicinalchemistryjournal.comnih.gov Many of these natural compounds have confirmed antimicrobial and antibacterial properties, highlighting the role of the cyclobutane motif as a structural element in molecules with potential for drug discovery. openmedicinalchemistryjournal.comnih.gov These alkaloids exhibit a wide spectrum of pharmacological activities, underscoring their potential as lead compounds in the development of new antimicrobial drugs. openmedicinalchemistryjournal.com
Table 1: Examples of Cyclobutane Derivatives with Antimicrobial Activity
| Compound Class | Specific Structure/Derivative | Observed Antimicrobial Activity | Reference |
|---|---|---|---|
| Thiazole-2(3H)-thiones | 4-(3-methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thiones | Active against several microorganisms at higher concentrations. ajol.inforesearchgate.netajol.info | ajol.inforesearchgate.netajol.info |
| Natural Alkaloids | Various cyclobutane-containing alkaloids | Confirmed antimicrobial and antibacterial activities against diverse species. openmedicinalchemistryjournal.comnih.gov | openmedicinalchemistryjournal.comnih.gov |
Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonists
The retinoic acid receptor-related orphan receptor-γt (RORγt) is a critical transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. acs.orgnih.gov As such, it has become a significant target for the development of small-molecule inhibitors, particularly inverse agonists, to treat autoimmune diseases. acs.orgnih.gov The this compound scaffold has been identified as a key structural component in the design of potent and selective RORγt inverse agonists.
A notable example is the clinical candidate TAK-828F, an orally available RORγt inverse agonist developed for the treatment of autoimmune diseases. acs.orgresearchgate.net The structure of TAK-828F incorporates a cis-1,3-disubstituted cyclobutane carboxylic acid fragment. acs.orgresearchgate.net The development of a scalable synthesis for this specific cyclobutane scaffold was a crucial step in its clinical development. acs.org The synthetic route featured a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) to establish the desired cis stereochemistry. acs.orgresearchgate.net The rigidity and specific substitution pattern of the cyclobutane ring are vital for the molecule's ability to act as a potent and selective inverse agonist on the RORγt ligand-binding domain. acs.orgresearchgate.net
Boron Neutron Capture Therapy (BNCT) Agents
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that requires the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells. thieme-connect.deaacrjournals.org this compound derivatives have been explored as carriers for boron, largely because the unnatural amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) has been shown to accumulate in brain tumors. thieme-connect.deacs.org This has prompted the synthesis of boronated analogues of ACBC designed to be preferentially taken up by cancer cells. thieme-connect.deacs.org
Several strategies for creating these agents have been pursued:
Boronated Aminocyclobutanecarboxylic Acids : A novel boronated amino acid, 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid, was synthesized for potential use in BNCT. nih.govresearchgate.net The design models the structure of ACBC to leverage its tumor-localizing properties. thieme-connect.denih.gov
Carborane-Containing Derivatives : To increase the boron payload, derivatives containing carboranes have been synthesized. acs.orgacs.org One such agent is 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]this compound. acs.org The carborane cage is chemically stable and contains a large number of boron atoms, making it an attractive component for BNCT agents. acs.org
Phenylboronic Acid Analogues : Researchers have also synthesized 4-dihydroxyborylphenyl analogues of aminocyclobutanecarboxylic acids as potential BNCT agents. dntb.gov.ua These compounds combine the tumor-targeting characteristic of the amino acid with the boron-delivering capacity of the phenylboronic acid group. dntb.gov.ua
These efforts highlight the versatility of the this compound scaffold in designing targeted agents for advanced cancer therapies like BNCT. nih.govjst.go.jp
Table 2: Examples of this compound-Based BNCT Agents
| Agent Type | Specific Compound | Rationale for Design | Reference |
|---|---|---|---|
| Boronated Amino Acid | 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid | Modeled after the tumor-localizing amino acid ACBC. thieme-connect.denih.govresearchgate.net | thieme-connect.denih.govresearchgate.net |
| Carborane Conjugate | 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]this compound | High boron content from the stable carborane cage. acs.orgacs.org | acs.orgacs.org |
| Phenylboronic Acid Analogue | 4-Dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acids | Combines amino acid targeting with a boron-containing aryl group. dntb.gov.ua | dntb.gov.ua |
Peptide Synthesis and Peptidomimetics
Cyclobutane-containing amino acids, which are derivatives of this compound, are valuable building blocks in peptide chemistry. researchgate.netbenthamdirect.com Their rigid four-membered ring structure is used to create peptidomimetics with unique structural and functional properties. researchgate.netchemistryviews.org
Conformational Restriction in Peptides
The incorporation of cyclobutane amino acids (CBAAs) into peptide chains is a widely used strategy to impose conformational constraints. enamine.netucd.ie The rigid cyclobutane scaffold reduces the rotational freedom of the peptide backbone, leading to more defined secondary structures. researchgate.netcsic.es This conformational restriction can enhance a peptide's biological activity, selectivity for a specific receptor, and metabolic stability by making it less susceptible to proteolytic degradation. thieme-connect.devulcanchem.com
Helical Foldamers
A significant application of cyclobutane-containing amino acids is in the design of foldamers—oligomers that adopt stable, well-defined secondary structures in solution. chemistryviews.orgrsc.org Oligomers composed of trans-2-aminocyclobutane carboxylic acid have been shown to fold into a distinct 12-helical conformation. acs.org This folding is stabilized by a repeating pattern of N-H(i)···O=C(i–3) hydrogen bonds, creating a stable helical structure. universite-paris-saclay.fr
Studies on hexamers and octamers of trans-2-aminocyclobutane carboxylic acid have confirmed this strong preference for a 12-helix fold in both solution and the solid state. acs.org The relative configuration of the substituents on the cyclobutane ring is critical; peptides with trans-cyclobutane residues tend to adopt more folded, helical structures, while those with cis-cyclobutane residues often form more extended, strand-like structures. uab.cat This predictable folding behavior makes cyclobutane-based peptides attractive scaffolds for mimicking protein secondary structures and for the development of novel biomaterials like organogelators. tesisenred.netresearchgate.netrsc.org
Biochemical Interactions and Mechanisms of Action
One documented mechanism involves its role as a precursor in the synthesis of anticancer drugs. For instance, 1,1-cyclobutanedicarboxylic acid is a key intermediate in the synthesis of carboplatin. Upon administration, the active species derived from the compound are thought to interact with DNA, causing crosslinking and ultimately disrupting cellular replication in cancer cells.
In other contexts, derivatives of this compound have been studied for their interaction with specific protein targets. Docking studies have analyzed the potential interaction of cyclobutane carboxylic acid derivatives with enzymes like collagenase, suggesting a possible role as enzyme inhibitors. researchgate.net Additionally, certain aminoethyl derivatives of this compound have been shown to interact with and modulate calcium ion channels, which could have therapeutic implications for conditions related to disrupted calcium signaling. smolecule.com The aminomethyl and carboxylic acid groups on the cyclobutane ring can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors, thereby modulating their activity. smolecule.com
Interaction with Amino Acid Transporters
This compound derivatives, particularly cyclic amino acid analogues, are recognized as substrates for various amino acid transporters (AATs), which are often overexpressed in tumor cells to meet their increased metabolic demands. nih.govresearchgate.net This characteristic makes these compounds promising candidates for developing positron emission tomography (PET) imaging agents for tumor detection and for targeted drug delivery systems. nih.govresearchgate.net
Research has shown that the transport of these derivatives is mediated by several ubiquitous AAT systems, including system L (leucine-preferring, sodium-independent), system A (alanine-preferring, sodium-dependent), and system ASC (alanine, serine, cysteine-preferring, sodium-dependent). nih.govnih.gov
Detailed in vitro studies using various cancer cell lines have elucidated the specific transporters involved. For example, trans-1-amino-3-fluoro-[1-¹⁴C]this compound (anti-[¹⁴C]FACBC) has been extensively studied. nih.gov In human-derived prostate cancer (PCa) cells (DU145, LNCaP, and PC-3), the uptake of anti-[¹⁴C]FACBC was found to be positively correlated with the expression level of system ASC, particularly the ASCT2 subtype. nih.gov The contributions of sodium-dependent transporters like system ASC were greater than those of sodium-independent ones in PCa cells. nih.gov However, under the acidic conditions often found in tumor microenvironments, the role of sodium-independent transporters like L-type amino acid transporter 1 (LAT1) becomes more significant. nih.gov
Further investigations using 9L rat gliosarcoma cells demonstrated that 3-(dimethylamino)cyclobutane-1-carboxylic acid is selectively taken up by L-type amino acid transporters. Similarly, studies on syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid ([¹⁸F]FMACBC) isomers in 9L gliosarcoma cells revealed that both were substrates for L-type transport, while only the anti-isomer was a substrate for A-type transport. acs.org
The affinity and transport mechanism can be influenced by the specific substitutions on the cyclobutane ring. For instance, [¹⁸F]Fluciclovine, another FACBC derivative, is transported with high affinity by ASCT2, SNAT2 (a system A transporter), and LAT1. mdpi.com
Interaction of this compound Derivatives with Amino Acid Transporters
| Compound | Cell Line(s) | Interacting Transporter System(s) | Key Findings | Reference |
|---|---|---|---|---|
| trans-1-amino-3-fluoro-[1-¹⁴C]this compound (anti-[¹⁴C]FACBC) | DU145, LNCaP, PC-3 (Prostate Cancer) | System ASC (especially ASCT2), LAT1 | Uptake correlates with system ASC expression; LAT1 contribution is higher in acidic pH. Km value in DU145 cells was 64.4 µmol/L. | nih.gov |
| 3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACBA) | 9L rat gliosarcoma | L-type amino acid transporters | Selectively taken up by L-type transporters, suggesting potential for targeted delivery in cancer therapy. | |
| syn- and anti-1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid ([¹⁸F]FMACBC) | 9L gliosarcoma | L-type, A-type | Both isomers are substrates for L-type transport; only the anti-isomer is a substrate for A-type transport. | acs.org |
| [¹⁸F]Fluciclovine | Not specified in abstract | ASCT2, SNAT2, LAT1 | High-affinity transport via these systems with Km values of 92.0 µM (ASCT2), 222.0 µM (SNAT2), and 230.4 µM (LAT1). | mdpi.com |
Enzyme Inhibition
The cyclobutane scaffold is a key feature in the design of various enzyme inhibitors. chemimpex.com Its rigid structure can properly orient functional groups to fit into an enzyme's active site, leading to potent and selective inhibition. researchgate.net Derivatives of this compound have been shown to inhibit a diverse range of enzymes implicated in diseases from cancer to fungal infections. ontosight.airesearchgate.net
For instance, derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have shown significant inhibitory activity against aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are enzymes involved in hormone-dependent cancers. These compounds demonstrated effective growth inhibition in cancer cell lines.
In the field of agricultural chemistry, cyclobutane carboxamide derivatives were identified as potent inhibitors of scytalone (B1230633) dehydratase (SD), an enzyme crucial for fungal melanin (B1238610) biosynthesis. researchgate.net The X-ray crystal structure of the enzyme-inhibitor complex revealed that a geminal halogen-methyl group combination on the cyclobutane ring was optimal for interacting with serine and asparagine residues in the enzyme's active site. researchgate.net
Other examples include this compound anhydride, which has been reported to be a beta-lactamase inhibitor, and derivatives of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide, which are being investigated for their ability to inhibit enzymes involved in metabolic pathways. biosynth.com The sulfonyl group in some this compound derivatives is also known to be useful in designing enzyme inhibitors. ontosight.ai
This compound Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Significance | Reference |
|---|---|---|---|
| 3-(Dimethylamino)cyclobutane-1-carboxylic acid derivatives | Aldehyde-ketone reductases (AKR1C1, AKR1C3) | Potential for targeted therapies in hormone-dependent cancers. | |
| Cyclobutane carboxamides | Scytalone dehydratase (SD) | Inhibition of fungal melanin biosynthesis, leading to fungicidal activity. | researchgate.net |
| This compound anhydride | Beta-lactamase | Potential as an antibacterial agent. | biosynth.com |
| N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide | Various enzymes in metabolic pathways | Potential anticancer and antimicrobial properties. |
Receptor Interactions
The unique three-dimensional shape of the cyclobutane ring enables its derivatives to act as ligands for various cellular receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. nuph.edu.uaacs.org By mimicking the conformation of endogenous ligands or interacting with allosteric sites, these compounds can modulate receptor activity.
One area of research has focused on G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is a target for type 2 diabetes treatment. nuph.edu.uanuph.edu.ua Researchers have synthesized cis- and trans-isomers of 3-(4-hydroxyphenyl)this compound to serve as a core scaffold. nuph.edu.uanuph.edu.ua Derivatives created by O-alkylation of the phenolic oxygen atom were tested as GPR40 agonists and exhibited micromolar activity in a fluorometric bioassay using a CHO cell line expressing human GPR40. nuph.edu.uanuph.edu.ua This work demonstrates that the cyclobutane ring can serve as a bioisosteric replacement for the ethylene (B1197577) moiety found in other free fatty acid receptor agonists. nuph.edu.ua
Additionally, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold is a key component of TAK-828F, a potent and selective inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor-γt (ROR-γt). acs.org ROR-γt is a nuclear receptor that is a promising drug target for treating autoimmune diseases. acs.org A scalable, diastereoselective synthesis was developed for this cyclobutane-containing fragment, highlighting its importance in the final drug candidate. acs.org
Receptor Interactions of this compound Derivatives
| Derivative Scaffold | Target Receptor | Type of Interaction | Therapeutic Area | Reference |
|---|---|---|---|---|
| 3-(4-hydroxyphenyl)this compound | G-protein coupled receptor 40 (GPR40) | Agonist | Type 2 Diabetes | nuph.edu.uanuph.edu.ua |
| cis-1,3-disubstituted cyclobutane carboxylic acid | Retinoic Acid Receptor-related Orphan Receptor-γt (ROR-γt) | Component of an inverse agonist (TAK-828F) | Autoimmune Diseases | acs.org |
Interactions with SARS-CoV-2 Main Protease
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comrsc.orgmdpi.com The protease features a binding pocket with several subsites (S1, S2, S3, S4) that accommodate the peptide substrate for cleavage. nih.govnih.gov The unique topology of these sites, particularly the solvent-exposed S3 site, has been exploited in the design of inhibitors. nih.gov
In this context, conformationally constrained scaffolds like cyclobutane have been incorporated into inhibitor designs to optimize interactions with the protease's active site. nih.gov Researchers engineered novel inhibitors by capitalizing on an observation that flexible N-terminal groups of some inhibitors adopted a "twisted" conformation to interact with the S3 site. nih.gov To enforce this beneficial interaction, inhibitors MPI104 and MPI105 were synthesized featuring a conformationally constrained four-membered ring designed to anchor a connected phenyl group into the S3 binding pose. nih.gov This strategy proved effective, with MPI105 demonstrating robust inhibition of Mpro with an IC₅₀ value of 0.039 μM. nih.gov This highlights the importance of the cyclobutane ring in creating rigid inhibitors that can precisely target unique features of the Mpro active site. nih.gov
While many Mpro inhibitors are peptide-like, the search for nonpeptidic, non-covalent inhibitors is also active to improve properties like reduced toxicity. mdpi.com Computational and experimental screening efforts have identified a vast number of compounds, including natural phenolic acids and their derivatives, that show inhibitory potential against Mpro. nih.govnih.gov The development of inhibitors like MPI105, which leverages the rigid cyclobutane core, represents a promising strategy for designing potent and specific anti-COVID-19 therapeutics. nih.gov
Cyclobutane-Containing Inhibitors of SARS-CoV-2 Mpro
| Compound | Design Strategy | Target Site Interaction | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| MPI105 | Conformationally constrained four-membered ring to anchor a phenyl group. | Designed to bind to the S3 site. | 0.039 µM | nih.gov |
| MPI104 | Conformationally constrained four-membered ring to anchor a phenyl group. | Designed to bind to the S3 site. | Data not specified | nih.gov |
Applications in Materials Science and Agrochemicals
Monomers for Novel Polymers and Materials
Derivatives of cyclobutanecarboxylic acid serve as crucial monomers in the creation of novel polymers. The incorporation of the cyclobutane (B1203170) ring into polymer backbones can lead to materials with unique characteristics, such as sustainability and responsiveness to stimuli. rsc.org
Synthetic strategies to create cyclobutane-based polymers are varied. Historically, methods included conventional condensation polymerizations, which are highly dependent on the presence of functional groups like carboxylic acids. nih.gov A more prominent and efficient method is the [2+2] photocycloaddition of diolefinic monomers, which yields cyclobutane rings within the polymer chain. rsc.orgnih.govacs.org This technique can be performed in the solid state or in solution. Solution-state [2+2] photocycloadditions, in particular, offer greater tolerance for different monomers and potential for scalability, although they can sometimes result in lower molecular weight polymers due to competing intramolecular reactions. nih.gov
Recent advancements have focused on optimizing these polymerization methods. For instance, the use of a continuous flow reactor for solution-state [2+2] photopolymerization has been shown to decrease reaction times while increasing the molecular weight and reducing the dispersity of the resulting polymers compared to batch reactions. nih.gov Researchers have successfully synthesized a variety of linear cyclobutane-containing polymers with high molecular weights (up to 140 kDa) and good solubility in common solvents by activating p-phenylenediacrylate (PDA) monomers with electron-donating groups, enabling polymerization under visible light. acs.orgresearchgate.net
The properties of these polymers can be tuned by altering the monomer structure. For example, in the polymerization of tethered bis-cinnamate monomers, the length and flexibility of the linker between the olefin groups influence the reaction yield and the degree of polymerization. nih.gov Some cyclobutane-containing polymers have also unexpectedly exhibited two glass transition temperatures (Tg), a phenomenon potentially caused by the reversion of the [2+2] cycloaddition at higher temperatures, leading to polymer chain scission. nih.gov
Advanced Materials Development
The unique structure of the cyclobutane ring is being leveraged to develop advanced materials with novel functionalities. Polymers that incorporate cyclobutane units in their backbone are emerging as promising candidates for mechanophores, which are molecular units that respond to mechanical stress, as well as for stress-responsive materials and sustainable plastics. rsc.org
The cyclobutane moiety can be incorporated into polymers and other materials to alter their physical and chemical properties. ontosight.ai For example, derivatives of this compound can be used as monomers to synthesize new polymers with specifically tailored properties. Research has explored the incorporation of these derivatives into nanocomposite materials for potential applications in electronics and coatings. Furthermore, the development of biodegradable polymers using this compound as a monomer has shown materials with favorable mechanical properties and biodegradability profiles.
Agrochemical Applications
This compound and its derivatives are valuable building blocks and intermediates in the agrochemical industry. ontosight.ailookchem.comukri.orgcalstate.edulookchem.com Their unique chemical structures are utilized in the creation of new agrochemicals designed to enhance crop protection and productivity. guidechem.comlookchem.com The presence of fluorine atoms in certain derivatives, such as 1-(Trifluoromethyl)this compound, can increase lipophilicity, which may influence their interactions with biological systems relevant to agrochemical applications. cymitquimica.com
Research has identified cyclobutane derivatives as having potential for use as both herbicides and insecticides. google.com Carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past 70 years, targeting a wide range of biosynthetic pathways in plants. nih.gov Specific derivatives of this compound serve as precursors for herbicides that target plant kinases. vulcanchem.com
In the realm of insecticides, functionally substituted cyclobutane compounds are known to be potent neural agents. researchgate.net Studies have investigated pyrethroid-like compounds containing a cyclobutane ring, which show potential insecticidal activity by interacting with sodium channels in insects. researchgate.net Additionally, derivatives of aminothis compound have been explored as feeding stimulants for insects like the codling moth. treefruitresearch.org For instance, 1-Aminocyclobutane-1-carboxylic acid (ACBC) has been suggested as a rain-fast alternative to other feeding stimulants to enhance the effectiveness of insecticide formulations. treefruitresearch.org Thiazole-2(3H)-thiones containing a 1,1,3-trisubstituted cyclobutane ring have also been synthesized and show potential as plant-protecting compounds. ajol.info
Analytical and Characterization Methodologies in Research
Standardization of Measurements (e.g., Melting Point Discrepancies)
The melting point of a compound is a fundamental physical property used for identification and purity assessment. ucalgary.ca For a pure crystalline substance, the melting point is typically a sharp, well-defined temperature range. thinksrs.com However, discrepancies in the reported melting point of cyclobutanecarboxylic acid exist in the literature, highlighting the importance of standardized measurement techniques.
Reported melting points for this compound vary, with values cited around -7 °C and -7.5 °C. georganics.sknbinno.comsigmaaldrich.comwikipedia.org Such variations can arise from several factors, including the presence of impurities, which tend to depress and broaden the melting point range. ucalgary.ca The procedural methodology itself is a significant source of variability. Key factors that must be standardized to ensure accurate and reproducible results include the calibration of the measurement apparatus, the rate of heating, and sample preparation. thinksrs.comsigmaaldrich.com
The capillary method is a standard technique for melting point determination, where a small, compacted sample in a glass capillary is heated at a controlled rate. thinksrs.com For routine measurements, a heating rate of up to 2 °C/min may be used, but for high-precision purity assessments, a much slower rate of 0.1 to 0.5 °C/min is recommended. thinksrs.com Calibration of the melting point apparatus is essential and is performed using certified reference standards with precisely known melting points. thinksrs.comsigmaaldrich.com This ensures the temperature readings are traceable and accurate. sigmaaldrich.com Therefore, discrepancies in the literature values for this compound's melting point may reflect different purity levels or variations in the experimental protocols used.
Table 1: Reported Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | ~ -7 °C | georganics.sk |
| Melting Point | -7.5 °C | nbinno.comsigmaaldrich.comwikipedia.org |
| Boiling Point | 195 °C | nbinno.comsigmaaldrich.com |
| Boiling Point | 196 °C | georganics.sk |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and confidence. This technique provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the calculation of a unique molecular formula.
For this compound (C5H8O2), the exact molecular weight is 100.0524 g/mol . nih.gov HRMS can confirm this mass with a high degree of precision, which is critical for distinguishing it from other isomers or compounds with similar nominal masses. Electrospray ionization (ESI) is a common "soft" ionization technique used in HRMS, particularly for polar molecules like carboxylic acids. pnnl.gov In negative mode ESI, this compound would be expected to form a deprotonated molecular ion [M-H]⁻.
The PubChem database provides mass spectrometry data for this compound, including top peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov While this provides fragmentation information, HRMS focuses on the high-precision mass of the molecular ion. The collision cross-section (CCS), another parameter that can be measured using ion mobility-mass spectrometry, is reported as 121.73 Ų for the sodium adduct [M+Na]⁺ of this compound. nih.gov This value relates to the ion's shape and size in the gas phase and provides another layer of characterization.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H8O2 | nbinno.com |
| Molecular Weight | 100.12 g/mol | nbinno.comnih.gov |
| Exact Mass | 100.052429494 Da | nih.gov |
Chromatographic Techniques (e.g., LC-MS)
Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its presence. Techniques like liquid chromatography (LC) and gas chromatography (GC) are widely used. nih.gov
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a highly sensitive and selective method for analyzing carboxylic acids. nih.govsemanticscholar.org However, small, polar compounds like this compound can be challenging to retain on standard reversed-phase (RP) LC columns. nih.gov To overcome this, derivatization is often employed. This process modifies the carboxylic acid with a chemical tag that improves its chromatographic retention and can enhance its response in the mass spectrometer. nih.gov An alternative approach is to use different chromatographic modes, such as anion exchange chromatography, which is better suited for retaining acidic compounds. nih.gov
Gas chromatography (GC) is another viable technique, especially for volatile compounds. scholaris.ca To analyze carboxylic acids by GC, they are often derivatized to increase their volatility and thermal stability. The PubChem database lists Kovats retention indices for this compound on both standard non-polar (987, 966) and standard polar (1885, 1831) GC columns, which are parameters used to identify compounds based on their elution time relative to standards. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,1-Cyclobutanedicarboxylic acid |
| Benzophenone |
| Phenyl salicylate |
Future Research Directions and Emerging Trends
Development of More Efficient and Modular Synthetic Strategies
While cyclobutane (B1203170) motifs are prevalent in complex natural products, their representation in synthetic pharmaceuticals has been historically limited, partly due to challenges in their synthesis. nih.gov A significant trend in modern organic chemistry is the development of efficient and modular strategies to construct polysubstituted cyclobutanes, which are crucial for creating libraries of compounds for screening and development. researchgate.netnih.govcaltech.edu
Strain-release-driven synthesis has emerged as a powerful and divergent strategy. nih.gov This approach often utilizes highly strained precursors like bicyclo[1.1.0]butanes (BCBs), which can undergo reactions with various radical precursors to form densely substituted cyclobutanes under mild conditions. nih.gov For instance, a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed to access structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.gov
Photochemical methods, particularly [2+2] cycloadditions, remain a cornerstone for constructing the cyclobutane core. researchgate.netrsc.org Recent advancements include the use of visible-light photosensitized [2+2] cycloadditions with vinyl boronate esters. nih.gov This method provides straightforward access to complex cyclobutane boronate esters, which are versatile building blocks that can be readily diversified, bridging the complexity gap between natural products and accessible drug molecules. nih.gov
Other innovative modular approaches include:
Tandem Reactions: A tandem base-catalyzed amidation/aza-Michael addition protocol has been developed to synthesize trans-β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid, providing intermediates for peptidomimetic structures. chemistryviews.org
Functional Group Interconversion: A modular synthesis of CF₃-cyclobutanes has been achieved through the thermal reaction of various cyclobutanecarboxylic acids with sulfur tetrafluoride, enabling the introduction of the trifluoromethyl group into diverse scaffolds. nih.gov
Multi-step Routes: Efficient routes for synthesizing functionalized derivatives like 3-(morpholin-4-yl)cyclobutane-1-carboxylic acid employ modular strategies that may involve C–H activation and subsequent functionalization. smolecule.com
| Strategy | Precursors | Key Features | Outcome | Reference(s) |
| Photoredox Strain-Release | Bicyclo[1.1.0]butanes (BCBs), α-silylamines | Mild conditions, radical cascade | Polysubstituted cyclobutanes | nih.gov |
| Photosensitized [2+2] Cycloaddition | Vinyl boronate esters, styrenyl alkenes | Visible light, creates versatile intermediates | Complex cyclobutane boronate esters | nih.gov |
| Tandem Amidation/Michael Addition | Cyclobutene-1-carboxylic acid, benzoxazolones | Base-catalyzed, forms two bonds in one pot | trans-β-N-heterocyclic cyclobutane carboximides | chemistryviews.org |
| Strain-Release Functionalization | Bicyclobutane-pinacol boronate | 1,2-boronate transfer | 1,1-disubstituted cyclobutanes | rsc.org |
| Decarboxylative Fluorination | Cyclobutanecarboxylic acids, SF₄ | Thermal reaction | CF₃-cyclobutanes | nih.gov |
Exploration of Structure-Activity Relationships for Drug Discovery
The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry due to its ability to confer advantageous properties on drug candidates. nih.gov Its unique puckered structure can enforce specific three-dimensional conformations, restrict rotational freedom, and improve metabolic stability compared to more flexible acyclic or larger cyclic analogues. nih.govnih.govsmolecule.com Consequently, a major research thrust is the systematic exploration of structure-activity relationships (SAR) for cyclobutanecarboxylic acid derivatives to optimize their therapeutic potential. rsc.orgru.nl
Key roles of the cyclobutane moiety in drug design include:
Conformational Restriction: Locking flexible molecules into a bioactive conformation to enhance binding affinity for a biological target. nih.govsmolecule.com
Metabolic Stability: The strained ring can be more resistant to metabolic degradation than other groups, improving a drug's pharmacokinetic profile. nih.govrsc.org
Scaffold Hopping: Acting as a central scaffold to orient pharmacophoric groups in the correct spatial arrangement for target interaction. nih.govrsc.org
Bioisosterism: Serving as an isostere for other chemical groups, such as alkenes or aromatic rings, to improve properties like solubility or reduce toxicity while maintaining activity. ru.nlresearchgate.net
Recent SAR studies have provided valuable insights:
Integrin Antagonists: A new class of αvβ3 integrin antagonists uses a functionalized cyclobutane ring as a central scaffold. nih.govrsc.org Extensive SAR studies on arginine and aspartic acid mimetic sidechains led to the identification of a lead compound with high in vitro activity (IC₅₀ < 1 μM) and good metabolic stability (t₁/₂ > 80 minutes). rsc.org This work highlights the utility of the cyclobutane core as a metabolically stable scaffold. nih.gov
Ryanodine (B192298) Receptor (RyR) Inhibitors: In the development of inhibitors for the ryanodine receptor 2 (RyR2), a hit compound containing a cyclobutanecarboxylic ester was identified. jst.go.jp Subsequent SAR studies revealed that while most substructures were crucial for activity, replacing the cyclobutyl ring with a smaller cyclopropyl (B3062369) ring resulted in a more potent inhibitor, demonstrating the fine-tuning possible with small carbocycles. jst.go.jp
Tubulin Inhibitors: 1,3-disubstituted cyclobutane derivatives have been synthesized as analogues of combretastatin (B1194345) A4 to probe interactions with the colchicine (B1669291) binding site of tubulin. researchgate.net Molecular docking studies confirmed that the stereochemistry of the cyclobutane ring was critical for activity. researchgate.net
| Drug Target | Cyclobutane Derivative | Key SAR Finding | Outcome | Reference(s) |
| αvβ3 Integrin | Functionalized cyclobutanecarboxylic acids and amines | Sidechain modifications on the cyclobutane scaffold | Identified lead compound with IC₅₀ < 1 μM and good metabolic stability. | nih.govrsc.org |
| Ryanodine Receptor 2 (RyR2) | Cyclobutanecarboxylic ester derivative | Replacement of the cyclobutyl ring with a cyclopropyl ring | Increased inhibitory potency. | jst.go.jp |
| Tubulin | 1,3-disubstituted cyclobutane analogues of combretastatin A4 | Stereochemistry of the cyclobutane ring | Importance of stereochemistry for binding to the colchicine site confirmed. | researchgate.net |
| G9a Histone Methyltransferase | Spirocyclic cyclobutane-containing compound | The spiro-cyclobutane ring was found to be crucial for potency. | Submicromolar G9a inhibitor (IC₅₀ = 153 nM). | ru.nl |
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which focus on waste prevention, atom economy, and the use of less hazardous chemicals, are increasingly influencing the synthesis of this compound and its derivatives. wikipedia.orgsemanticscholar.org The goal is to develop manufacturing processes that are not only efficient but also environmentally benign. Key metrics used to evaluate the "greenness" of a process include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). wikipedia.orgmdpi.comwhiterose.ac.uk
Traditional synthesis methods are being re-evaluated through a green chemistry lens. For example, a common synthesis of this compound involves the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid at high temperatures (160-170°C). chemicalbook.comorgsyn.org While effective, this process is energy-intensive. An alternative photochemical route involves the [2+2] cycloaddition of ethylene (B1197577) and acrylic acid, which can be performed at low temperatures (-70 to -50°C) using UV irradiation, potentially offering a more energy-efficient pathway. chemicalbook.com
In the synthesis of important intermediates, greener approaches are showing promise:
Solvent Recycling: A method for producing 3-oxothis compound was developed with a focus on environmental protection. google.com The process utilizes solvents like ethanol (B145695), DMF, and toluene (B28343), which are recovered and reclaimed, significantly reducing the discharge and processing costs of toxic reagents. google.com
Improved Yield and Purity: The aforementioned synthesis of 3-oxothis compound also boasts high product yields (52-68%) and purity (99-99.2%), which contributes to waste reduction by minimizing the need for extensive purification. google.com
Step and Pot Economy: Reducing the number of synthetic steps and performing multiple reactions in a single vessel ("pot economy") are key green strategies. wiley-vch.de Developing synthetic routes to complex cyclobutane derivatives that minimize purification and isolation steps is an active area of research. whiterose.ac.uk
| Green Chemistry Principle | Application in Cyclobutane Synthesis | Example | Benefit | Reference(s) |
| Waste Prevention | Solvent recycling in the synthesis of intermediates. | Recovery and reuse of ethanol, DMF, and toluene in 3-oxothis compound synthesis. | Reduced discharging and processing costs of toxic reagents. | google.com |
| Energy Efficiency | Use of low-temperature photochemical reactions. | [2+2] cycloaddition of ethylene and acrylic acid at -50°C. | Lower energy consumption compared to high-temperature decarboxylation. | chemicalbook.com |
| Designing Safer Chemicals | Replacing hazardous reagents. | Development of catalytic processes to replace stoichiometric reagents. | Reduced risk and environmental impact. | whiterose.ac.uk |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | [2+2] cycloaddition reactions are inherently atom-economical. | High theoretical efficiency and minimal byproducts. | wikipedia.org |
Advanced Computational Modeling and Simulation
Computational chemistry has become an indispensable tool for understanding the nuanced properties of cyclobutane-containing molecules. researchgate.net Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into structure, stability, reactivity, and potential biological interactions, guiding experimental efforts and accelerating the design process.
DFT calculations are widely used to:
Analyze Conformations: The puckered nature of the cyclobutane ring leads to multiple possible conformations. DFT can be used to calculate the relative energies of these conformers and identify the most stable structures. researchgate.netresearchgate.net For 1,1-dicarboxycyclobutane, DFT calculations identified five stable conformations. researchgate.net
Predict Spectroscopic Properties: Theoretical calculations of properties like rotational constants and IR spectra can aid in the analysis of experimental data and confirm molecular structures. researchgate.netresearchgate.netniscpr.res.in
Elucidate Reaction Mechanisms: Computational studies can map out reaction pathways and analyze transition states. This was demonstrated in a silver-catalyzed reaction where DFT calculations revealed that diastereoselectivity was controlled by hydrogen bonding and steric repulsions in the transition state. semanticscholar.org In another study, DFT analysis explained the regioselectivity of a Mn-catalyzed C-H lactonization on a this compound derivative. acs.org
MD simulations complement these static calculations by providing a dynamic picture of molecular behavior over time, predicting conformational flexibility and how the molecule might interact with its environment. Furthermore, specialized programs like PASS (Prediction of Activity Spectra for Substances) use SAR analysis of large databases to predict a wide range of biological activities for new structures, including cyclobutane-containing alkaloids, thereby guiding further experimental testing. openmedicinalchemistryjournal.comnih.gov
| Computational Method | Application Area | Key Insights Provided | Reference(s) |
| Density Functional Theory (DFT) | Conformational Analysis | Identification of stable conformers and their relative energies for molecules like this compound and its dicarboxy derivative. | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of transition state structures and energetic pathways to explain diastereoselectivity and regioselectivity in synthetic reactions. | semanticscholar.orgacs.org |
| Molecular Dynamics (MD) | Conformational Flexibility | Prediction of dynamic behavior and conformational changes of cyclobutane derivatives over time. | |
| Ab initio/DFT Calculations | Spectroscopic Analysis | Calculation of rotational constants and IR/NMR spectra to aid in the assignment of experimental data and confirm structures. | researchgate.netniscpr.res.inlookchem.com |
| SAR-based Prediction (e.g., PASS) | Bioactivity Screening | Prediction of potential pharmacological effects and mechanisms of action for novel cyclobutane compounds based on their structure. | openmedicinalchemistryjournal.comnih.gov |
Expanding Applications in Niche Areas (e.g., MOFs)
Beyond drug discovery, cyclobutanecarboxylic acids and their dicarboxylate analogues are finding expanding applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs). osti.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The choice of organic linker is critical for dictating the pore size, geometry, and chemical functionality of the resulting framework.
Cyclobutane-based linkers offer unique advantages:
Pore Tuning: The compact and rigid nature of the cyclobutane ring allows for the creation of MOFs with precisely controlled small pores. The use of trans-1,3-cyclobutanedicarboxylate as a bioisosteric replacement for the common 1,4-benzenedicarboxylate linker has been shown to create MOFs with ultramicropores. osti.gov This "pore-space partition" strategy led to a MOF with exceptional selectivity for the separation of acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂), a critical industrial challenge. osti.gov
Templated Synthesis: MOFs can serve as solid-state templates to control the stereochemical outcome of photochemical reactions. researchgate.net In a notable example, a pseudorotaxane-like zinc-based MOF was used to pre-organize pairs of trans-4-styrylpyridine derivatives. researchgate.netnih.govwiley.com Upon UV irradiation within the MOF's confined hexagonal windows, the ligands underwent a [2+2] photodimerization to form a single rctt-cyclobutane stereoisomer with high selectivity and yield, a result unattainable in solution. researchgate.netnih.govwiley.com This demonstrates the potential of MOFs as "nanoreactors" for complex stereoselective synthesis.
The incorporation of functionalized cyclobutanecarboxylic acids, such as those with fluoroalkane substituents, into MOF structures is another emerging area of interest, potentially leading to materials with unique properties for gas storage or catalysis. alfa-chemistry.comalfa-chemistry.com
| MOF Application | Cyclobutane-based Component | Role of Cyclobutane | Key Outcome | Reference(s) |
| Gas Separation | trans-1,3-Cyclobutanedicarboxylate (linker) | Acts as a short, rigid strut to create ultramicroporous frameworks. | Dramatically amplified C₂H₂/CO₂ separation selectivity (up to 20.8). | osti.gov |
| Stereoselective Synthesis | trans-4-Styrylpyridine derivatives (ligands that form cyclobutanes) | Ligands are pre-organized within the MOF structure for a template-directed reaction. | Stereoselective [2+2] photodimerization to a single rctt-cyclobutane product. | researchgate.netnih.govwiley.com |
| Novel Material Design | 1,3-Adamantanediacetic acid (flexible dicarboxylate linker) | Flexible building block in combination with other linkers. | Synthesis of a series of flexible MOFs with structural diversity. | rsc.org |
Q & A
Q. What are the primary synthetic routes for cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield?
this compound is commonly synthesized via cyclization of 1,3-dibromopropane derivatives under basic conditions or through carboxylation of cyclobutane intermediates. For example, reacting cyclobutane precursors with carbon monoxide in the presence of a palladium catalyst can yield the carboxylic acid. Optimization involves adjusting reaction time (e.g., 20–22 hours for acid chloride formation with HCl and carbon tetrachloride) and temperature (e.g., maintaining 0–6°C for handling reactive intermediates like this compound chloride). Yield improvements may require inert atmospheres or catalysts like triethylamine .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Key characterization methods include:
- NMR Spectroscopy : The cyclobutane ring protons appear as distinct multiplet signals between δ 1.8–2.5 ppm, while the carboxylic acid proton is observed as a broad peak near δ 12 ppm.
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- Physical Properties : Boiling point (195°C), density (1.047 g/cm³), and refractive index (n²⁰/D: 1.444) are critical for purity assessment .
Q. What safety protocols are recommended for handling this compound and its derivatives?
Due to its corrosive nature (GHS classification: H314), lab handling requires PPE (gloves, goggles) and proper ventilation. Reactive derivatives like this compound chloride (CAS 5006-22-4) must be stored at 0–6°C to prevent decomposition. Emergency measures include rinsing exposed skin with water (15+ minutes) and using neutralizing agents for spills .
Q. How can impurities in this compound be identified and quantified?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and gas chromatography-mass spectrometry (GC-MS) are standard methods. Impurities such as unreacted cyclobutane intermediates or oxidation byproducts (e.g., 3-oxo-cyclobutanecarboxylic acid) can be resolved using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does ring strain in this compound influence its reactivity in nucleophilic acyl substitution?
The 88° bond angles in the cyclobutane ring (vs. 109.5° in ideal sp³ hybridization) introduce significant Baeyer angle strain, increasing electrophilicity at the carbonyl carbon. Kinetic studies using competitive reactions with amines or alcohols under controlled pH conditions reveal accelerated acylation rates compared to less-strained analogs (e.g., cyclohexanecarboxylic acid). Computational models (DFT) further quantify strain energy contributions (~27 kcal/mol) .
Q. What computational methods are effective for modeling the conformational flexibility of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts puckered and planar conformers, with energy barriers <3 kcal/mol. Molecular dynamics simulations (e.g., AMBER force fields) in solvent environments (water, DMSO) reveal rapid interconversion between conformers, explaining its adaptability in crystal packing and ligand-protein interactions .
Q. How can this compound derivatives be leveraged in bioactive molecule design?
The strained ring enhances binding affinity in drug candidates. For example, trans-3-aminothis compound derivatives (CAS 74307-75-8) act as conformationally restricted γ-aminobutyric acid (GABA) analogs. Synthetic strategies include coupling the acid chloride with amine-containing pharmacophores via Schotten-Baumann reactions, followed by chiral resolution to isolate enantiomers .
Q. What experimental approaches resolve discrepancies in reported physicochemical properties of this compound?
Discrepancies in melting points (reported as –7.5°C vs. –5°C) may arise from purity differences. Recrystallization in hexane/ethyl acetate mixtures followed by differential scanning calorimetry (DSC) can standardize measurements. Collaborative studies using NIST-certified reference materials are recommended for validation .
Q. How does this compound behave under high-pressure or photolytic conditions?
High-pressure NMR studies (e.g., 500 MPa) show reversible ring-opening to form acyclic diradicals, which recombine upon pressure release. Photolysis at 254 nm generates cyclopropane derivatives via Norrish-type pathways, monitored using time-resolved UV-Vis spectroscopy .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Batch reactor optimization must address exothermic reactions (e.g., acid chloride formation) and byproduct removal. Continuous flow systems with in-line IR monitoring improve reproducibility. Purity thresholds (>98% by HPLC) are critical for toxicity studies, requiring rigorous distillation or recrystallization .
Methodological Notes
- Data Reproducibility : Detailed experimental protocols (e.g., catalyst loading, solvent ratios) must be included in supplementary materials to ensure reproducibility, per guidelines in the Beilstein Journal of Organic Chemistry .
- Ethical Reporting : Disclose limitations in ecological toxicity data (e.g., no available bioaccumulation studies) when publishing, aligning with SRQR standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
